2,3-Difluoro-4-hydroxyphenylboronic acid
Description
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Properties
IUPAC Name |
(2,3-difluoro-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKFIHYGEYECQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)O)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659353 | |
| Record name | (2,3-Difluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261169-72-5 | |
| Record name | (2,3-Difluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3-Difluoro-4-hydroxyphenylboronic acid CAS 1261169-72-5 properties
An In-depth Technical Guide to 2,3-Difluoro-4-hydroxyphenylboronic acid (CAS 1261169-72-5)
This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis, with a focus on its properties, synthesis, and applications.
Core Properties and Safety Information
This compound is a solid organic compound valued for its utility in carbon-carbon bond formation. Its chemical structure incorporates a difluorinated phenyl ring, a hydroxyl group, and a boronic acid moiety, making it a versatile reagent in organic synthesis.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These predicted and observed values are essential for experimental design and process development.
| Property | Value | Source |
| CAS Number | 1261169-72-5 | [1][2][3] |
| Molecular Formula | C₆H₅BF₂O₃ | [1][2] |
| Molecular Weight | 173.91 g/mol | [1][2] |
| Physical Form | Solid | |
| Boiling Point (Predicted) | 340.1 ± 52.0 °C | [1] |
| Density (Predicted) | 1.52 ± 0.1 g/cm³ | [1] |
| Purity | Typically ≥97% | |
| InChI Key | GKKFIHYGEYECQH-UHFFFAOYSA-N |
Safety and Handling
Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel. The compound is classified as an irritant.[1]
| Safety Aspect | Recommendation | Source |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][5] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [5] |
| Storage Conditions | Store in an inert atmosphere at 2-8°C. Keep containers tightly closed and in a dry, well-ventilated place. | [2] |
| Personal Protective Equipment | Wear protective clothing, gloves, safety glasses, and a dust respirator. Use in a well-ventilated area. | [4][6] |
| Spill Cleanup | Use dry clean-up procedures to avoid generating dust. Collect spilled material in a clean, dry, sealable, labeled container for disposal. | [6] |
Synthesis and Spectroscopic Characterization
General Synthetic Pathway
While specific synthesis documentation for this compound is not detailed in the provided results, a common method for preparing hydroxyphenylboronic acids involves a multi-step process starting from a corresponding bromophenol.[7][8] The hydroxyl group is first protected, followed by the formation of a Grignard reagent, which then reacts with a borate ester. A final deprotection step yields the desired product.
Below is a diagram illustrating a plausible synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data
Spectroscopic analysis is essential for structure confirmation and purity assessment. While specific spectra for this compound are not publicly available, the expected characteristics can be inferred.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group. The carbon atom attached to the boron will also have a characteristic chemical shift.
-
¹⁹F NMR: This technique would show signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring.
-
¹¹B NMR: The ¹¹B NMR spectrum is characteristic for boronic acids and would confirm the presence of the boron atom, typically showing a signal in a specific range.[9]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the hydroxyl and boronic acid groups. C-F stretching vibrations and aromatic C-H and C=C stretching bands would also be present.[9]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[9]
Applications in Drug Discovery and Development
Boronic acids are foundational in medicinal chemistry, primarily due to their role as versatile building blocks in the synthesis of complex organic molecules.[10][11][12] Their significance has grown since the FDA approval of bortezomib, a boronic acid-containing drug.[10][13]
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[14][15] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), enabling the synthesis of biaryls and other conjugated systems that are common motifs in pharmacologically active compounds.[14][16][17]
The fluorine and hydroxyl substituents on the phenyl ring of this specific boronic acid allow for fine-tuning of the physicochemical properties (e.g., lipophilicity, metabolic stability, and binding interactions) of the final drug candidate.[11]
Caption: Role of the boronic acid in the drug discovery pipeline via Suzuki coupling.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for a Suzuki-Miyaura reaction, which can be adapted for this compound.
Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) (2.0-3.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent system and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound (CAS 1261169-72-5) is a highly valuable reagent for the scientific research and drug development community. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a powerful method for constructing the complex molecular architectures required for modern therapeutics. A thorough understanding of its properties, handling requirements, and reaction mechanisms is crucial for its effective and safe utilization in the laboratory.
References
- 1. lookchem.com [lookchem.com]
- 2. 1261169-72-5|(2,3-Difluoro-4-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. This compound | 1261169-72-5 [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 8. 4-Hydroxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. scielo.org.mx [scielo.org.mx]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nbinno.com [nbinno.com]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
Synthesis of 2,3-Difluoro-4-hydroxyphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,3-Difluoro-4-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct, published synthesis protocol for this specific molecule, this guide outlines a robust and well-precedented multi-step approach. The proposed synthesis leverages common and reliable organic transformations, including protection chemistry, directed ortho-lithiation, borylation, and deprotection.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in four key stages, starting from the commercially available 1,2,3-trifluorobenzene. This pathway involves the introduction of a methoxy group, followed by a directed ortho-lithiation and borylation, and concludes with the deprotection of the hydroxyl group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols and Data
This section details the experimental procedures for each step of the proposed synthesis. The reaction conditions and yields are based on analogous transformations reported in the literature for structurally similar compounds.
Step 1: Synthesis of 2,3-Difluoroanisole
This initial step involves a nucleophilic aromatic substitution reaction to replace one of the fluorine atoms in 1,2,3-trifluorobenzene with a methoxy group.
Reaction Scheme:
Caption: Synthesis of 2,3-Difluoroanisole.
Experimental Protocol:
To a solution of sodium methoxide (prepared by dissolving sodium in anhydrous methanol), 1,2,3-trifluorobenzene is added. The reaction mixture is heated at reflux and monitored by gas chromatography (GC) until the starting material is consumed. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2,3-difluoroanisole.
| Parameter | Value |
| Reagents | 1,2,3-Trifluorobenzene, Sodium, Methanol |
| Stoichiometry | 1.0 eq, 1.1 eq, solvent |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purification | Distillation or Column Chromatography |
Step 2: Synthesis of 2,3-Difluoro-4-methoxyphenylboronic acid
This key step utilizes a directed ortho-lithiation of 2,3-difluoroanisole, followed by borylation with an appropriate electrophile. The methoxy group directs the lithiation to the adjacent ortho position (C4).
Reaction Scheme:
Caption: Directed ortho-lithiation and borylation.
Experimental Protocol:
A solution of 2,3-difluoroanisole in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). n-Butyllithium (n-BuLi) is added dropwise, and the mixture is stirred at this temperature for a specified time to ensure complete lithiation. Triisopropyl borate is then added dropwise, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched by the addition of aqueous hydrochloric acid. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Reagents | 2,3-Difluoroanisole, n-Butyllithium, Triisopropyl borate |
| Stoichiometry | 1.0 eq, 1.1 eq, 1.2 eq |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-75% |
| Purification | Recrystallization or Column Chromatography |
Step 3: Synthesis of this compound
The final step involves the demethylation of the methoxy group to yield the desired this compound. Boron tribromide (BBr₃) is a common and effective reagent for this transformation.
Reaction Scheme:
Caption: Demethylation to the final product.
Experimental Protocol:
A solution of 2,3-Difluoro-4-methoxyphenylboronic acid in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere. A solution of boron tribromide in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is carefully quenched with water or methanol at low temperature. The product is then extracted with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated to afford the final product.
| Parameter | Value |
| Reagents | 2,3-Difluoro-4-methoxyphenylboronic acid, Boron tribromide |
| Stoichiometry | 1.0 eq, 1.1-1.5 eq |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | 70-90% |
| Purification | Recrystallization or Column Chromatography |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow, from starting material to the final purified product.
Caption: Overall experimental workflow for the synthesis.
Conclusion
Spectroscopic Profile of 2,3-Difluoro-4-hydroxyphenylboronic Acid: A Technical Guide for Drug Development Professionals
Introduction: 2,3-Difluoro-4-hydroxyphenylboronic acid (CAS No. 1261169-72-5, Molecular Formula: C₆H₅BF₂O₃) is a halogenated phenylboronic acid derivative. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries due to their versatile role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and their increasing application as pharmacophores in drug discovery. Boronic acids are known to act as enzyme inhibitors, for instance, in targeting proteasomes and β-lactamases.[1][2]
This technical guide provides a summary of the expected spectroscopic data for this compound, based on established principles and data from structurally related compounds. It also outlines standard experimental protocols for acquiring this data and presents a typical workflow for the characterization and initial screening of such a compound in a drug discovery context.
Spectroscopic Data Summary
While specific experimental spectra for this compound are not widely published, the following tables summarize the expected spectroscopic characteristics. These estimations are derived from the analysis of similar substituted phenylboronic acids and general spectroscopic principles.
Table 1: Expected ¹H NMR Data Solvent: DMSO-d₆
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Notes |
| Aromatic-H (H-5) | ~6.8 - 7.0 | Doublet of doublets (dd) | JH-F ≈ 8-10 Hz, JH-H ≈ 8-9 Hz | Coupling to H-6 and the ortho fluorine atom. |
| Aromatic-H (H-6) | ~7.2 - 7.4 | Triplet or doublet of doublets | JH-H ≈ 8-9 Hz, JH-F ≈ 6-8 Hz | Coupling to H-5 and the meta fluorine atom. |
| Phenolic-OH | ~9.5 - 10.5 | Broad singlet | - | Chemical shift is concentration and temperature dependent. |
| Boronic acid-OH | ~8.0 - 8.5 | Broad singlet | - | Chemical shift is concentration and temperature dependent; may exchange with water. |
Table 2: Expected ¹³C NMR Data Solvent: DMSO-d₆
| Carbon | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Notes |
| C-B (C-1) | ~125 - 135 | Broad or not observed | - | The carbon attached to boron often shows a broad signal or is not detected due to quadrupolar relaxation of the boron nucleus. |
| C-F (C-2) | ~145 - 155 | Doublet | ¹JC-F ≈ 240-250 Hz | Large one-bond C-F coupling. |
| C-F (C-3) | ~140 - 150 | Doublet | ¹JC-F ≈ 240-250 Hz | Large one-bond C-F coupling. |
| C-OH (C-4) | ~150 - 160 | Singlet or small doublet | - | |
| C-5 | ~115 - 120 | Doublet of doublets | JC-F (ortho) ≈ 15-25 Hz, JC-F (meta) ≈ 3-5 Hz | |
| C-6 | ~120 - 125 | Doublet of doublets | JC-F (meta) ≈ 3-5 Hz, JC-F (para) ≈ 1-3 Hz |
Table 3: Expected ¹⁹F and ¹¹B NMR Data
| Nucleus | Expected Chemical Shift (δ) ppm | Notes |
| ¹⁹F | -130 to -160 | Two distinct signals are expected for the two non-equivalent fluorine atoms. The precise chemical shifts are sensitive to the electronic environment. |
| ¹¹B | +28 to +33 | A single, broad signal is characteristic for tricoordinate boronic acids.[3] The chemical shift can be influenced by solvent and pH.[4][5][6] |
Table 4: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| ~3200 - 3600 | O-H stretch (Hydrogen-bonded) | Broad, Strong | Associated with both the phenolic and boronic acid hydroxyl groups. |
| ~1600 - 1620 | C=C stretch (Aromatic) | Medium | |
| ~1450 - 1550 | C=C stretch (Aromatic) | Medium-Strong | |
| ~1300 - 1400 | B-O stretch | Strong | A characteristic and strong absorption for boronic acids. |
| ~1150 - 1250 | C-O stretch (Phenolic) | Medium | |
| ~1000 - 1100 | C-F stretch | Strong |
Table 5: Expected Mass Spectrometry Data
| Technique | Expected [M+H]⁺ or [M-H]⁻ | Notes |
| Electrospray Ionization (ESI-MS) | Positive Mode: 175.03 (as [M+H]⁺) Negative Mode: 173.02 (as [M-H]⁻) | The molecule may also form adducts with solvents or salts. Dehydration to form the boronic anhydride is also possible under certain conditions. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Chemical shifts are typically referenced to an external standard like CFCl₃.
-
¹¹B NMR Acquisition: Use a broadband probe tuned to the ¹¹B frequency. A boron-free glass NMR tube is recommended to avoid background signals. The spectrum is typically referenced to BF₃·OEt₂.[5]
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal first.
-
Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to aid ionization.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500) in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
Application Workflow in Drug Discovery
Phenylboronic acids are valuable building blocks and pharmacophores in drug discovery. The diagram below illustrates a typical workflow from initial characterization to preliminary biological evaluation.
Caption: General workflow for the characterization and screening of a novel phenylboronic acid.
This workflow outlines the logical progression for a researcher in drug development. After confirming the structure and purity of the title compound using the spectroscopic methods described, its potential as a drug candidate is assessed through a series of biological assays against a relevant target. The outcomes of these initial studies determine if the compound advances to the next stage of lead optimization.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Acidity and pKa of 2,3-Difluoro-4-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Arylboronic Acid Acidity
Arylboronic acids are a class of organic compounds with the general formula ArB(OH)₂. Their acidity is a key characteristic, particularly in the context of medicinal chemistry where they are utilized as enzyme inhibitors and for other therapeutic applications.[2][3] The practical application of arylboronic acids in pharmaceuticals is often dependent on their aqueous solubility, which is directly related to their pKa.[1] Generally, arylboronic acids have pKa values in the range of 4 to 10.[1] Their acidity is primarily attributed to the Lewis acidic nature of the boron atom, which can accept a hydroxide ion to form a tetrahedral boronate species.
Physicochemical Properties of 2,3-Difluoro-4-hydroxyphenylboronic acid
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1261169-72-5 | [4][5][6][7][8] |
| Molecular Formula | C₆H₅BF₂O₃ | [5][6][7] |
| Molecular Weight | 173.91 g/mol | [5][6] |
| Predicted Boiling Point | 340.1 ± 52.0 °C | [8] |
| Predicted Density | 1.52 ± 0.1 g/cm³ | [8] |
Acidity and Predicted pKa of this compound
The acidity of phenylboronic acids is influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, generally increase the acidity of the boronic acid, resulting in a lower pKa value. The presence of two fluorine atoms and a hydroxyl group on the phenyl ring of this compound is expected to significantly impact its acidity.
While an experimentally determined pKa for this compound has not been identified in the literature, we can reference the predicted pKa of a structurally similar compound, (3-fluoro-4-hydroxyphenyl)boronic acid, which is 8.01 ± 0.10.[9] Given the additional electron-withdrawing fluorine atom in the 2-position, it is reasonable to predict that the pKa of this compound would be slightly lower than this value. A predicted pKa for (3,5-difluoro-2-hydroxy-phenyl)boronic acid is 6.54 ± 0.58, further suggesting that multiple fluorine substitutions lead to a more acidic compound.[10]
Table 2: Predicted pKa Values of Related Fluorinated Hydroxyphenylboronic Acids
| Compound | Predicted pKa |
| (3-Fluoro-4-hydroxyphenyl)boronic acid | 8.01 ± 0.10[9] |
| (3,5-Difluoro-2-hydroxy-phenyl)boronic acid | 6.54 ± 0.58[10] |
Experimental Protocols for pKa Determination
The acid dissociation constant (pKa) of boronic acids can be determined using several established methods, most commonly potentiometric and spectrophotometric titrations.[11]
Potentiometric titration is a highly precise technique for determining pKa values.[12] It involves the stepwise addition of a titrant (e.g., a standardized solution of NaOH) to a solution of the analyte while monitoring the potential change with a pH electrode.[12]
Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of carbonate-free sodium hydroxide (NaOH) as the titrant.
-
Dissolve a precisely weighed amount of this compound in deionized water to a known concentration (typically in the range of 2 × 10⁻³ to 8 × 10⁻⁴ M).[13]
-
Maintain a constant ionic strength in the solution by adding a neutral salt, such as 0.1 M potassium chloride (KCl).[13]
-
-
Titration:
-
Calibrate a pH electrode with standard buffer solutions.
-
Use an automatic microtitration system to add the NaOH titrant in small, precise increments to the boronic acid solution.
-
Record the pH of the solution after each addition of the titrant, allowing the potential to stabilize (e.g., record every 30 seconds).[13]
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization where pH = pKa.
-
Spectrophotometric titration is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. This method is particularly useful for compounds with low solubility or when only small sample amounts are available.[12]
Protocol:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with known pH values.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
-
Measurement:
-
Add a small, constant volume of the boronic acid stock solution to each buffer solution.
-
Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelengths at which the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH.
-
The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point of the curve.
-
Visualizations
Caption: Workflow for pKa determination of this compound.
Arylboronic acids are known to interact with biological targets, often through the formation of covalent bonds with active site residues, such as serine in proteases. This interaction is a key aspect of their mechanism of action in drug applications.
Caption: Generalized interaction of an arylboronic acid with a serine residue in a biological target.
Conclusion
While the precise experimental pKa of this compound is not documented in readily accessible literature, this guide provides a robust framework for its estimation and experimental determination. The presence of electron-withdrawing fluorine substituents likely renders it more acidic than its non-fluorinated or mono-fluorinated counterparts. The detailed protocols for potentiometric and spectrophotometric titration offer clear pathways for the empirical determination of this crucial physicochemical parameter. Understanding the pKa is fundamental for the rational design and development of drugs incorporating this and similar boronic acid moieties, as it governs their behavior in biological systems. The provided visualizations offer a clear workflow for this determination and a conceptual model for the interaction of arylboronic acids with their biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 1261169-72-5 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. (2,3-Difluoro-4-hydroxyphenyl)boronic acid | 1261169-72-5 [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. (3-FLUORO-4-HYDROXYPHENYL)BORONIC ACID | 182344-14-5 [amp.chemicalbook.com]
- 10. (3,5-DIFLUORO-2-HYDROXY-PHENYL)BORONIC ACID | 1150114-51-4 [amp.chemicalbook.com]
- 11. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stability and Storage of 2,3-Difluoro-4-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Difluoro-4-hydroxyphenylboronic acid is a key building block in medicinal chemistry and materials science. Its utility in complex syntheses, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates a thorough understanding of its stability and proper handling to ensure reproducibility and success in experimental outcomes. This technical guide provides a comprehensive overview of the stability, recommended storage conditions, and potential degradation pathways of this compound, based on available data for the compound and the broader class of arylboronic acids.
Core Concepts of Stability
The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation . Environmental factors such as moisture, pH, light, and temperature can significantly impact its shelf-life and performance in chemical reactions.
Protodeboronation
Protodeboronation is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process, which results in the formation of the corresponding arene (in this case, 2,3-difluorophenol) and boric acid, can be catalyzed by both acidic and basic conditions.[1][2] The rate of protodeboronation is highly dependent on the pH of the solution and the electronic properties of the aryl group.[2] For many arylboronic acids, the rate of this degradation reaction increases significantly at high pH due to the formation of the more reactive boronate anion.[2]
Oxidation
The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of various byproducts, including phenols. This process can be initiated by exposure to air (oxygen), oxidizing agents, and even light (photooxidation). Storing the compound under an inert atmosphere is a common strategy to mitigate oxidative degradation.
Dehydration
Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride, known as a boroxine. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. While not a degradation pathway in the sense of irreversible decomposition, the formation of boroxines can affect the solubility and reactivity of the compound. Product specifications for this compound sometimes indicate that it contains varying amounts of the corresponding anhydride.[3]
Recommended Storage and Handling
To maintain the integrity and reactivity of this compound, adherence to proper storage and handling protocols is critical. The following recommendations are based on safety data sheets and general best practices for arylboronic acids.
Storage Conditions
A summary of recommended storage conditions is provided in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) | To minimize thermal degradation and slow down potential decomposition reactions.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation by atmospheric oxygen. |
| Moisture | Keep container tightly closed in a dry and well-ventilated place.[4] | The compound is moisture-sensitive; exposure to water can lead to hydrolysis and accelerate protodeboronation. |
| Light | Protect from light | To prevent photooxidation and other light-induced degradation. |
Handling Procedures
Safe and effective handling of this compound is essential to prevent degradation and ensure personnel safety.
-
Inert Atmosphere: When handling the solid or preparing solutions, it is best practice to work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.
-
Solvent Choice: For solution-based applications, use dry, degassed solvents to prevent hydrolysis and oxidation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]
-
Avoid Inhalation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]
Potential Degradation Pathways
The primary degradation pathways for this compound are illustrated in the diagram below.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
General Workflow for Stability Study
The logical workflow for conducting a stability study is outlined below.
Stability-Indicating HPLC Method Development (A General Protocol)
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Example):
-
A gradient elution is often necessary to resolve the parent compound from its more polar (e.g., boric acid, 2,3-difluorophenol) and potentially less polar (e.g., boroxine) degradation products.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (for improved peak shape)
-
Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid
Procedure:
-
Method Development: A series of gradient elution profiles should be tested to achieve optimal separation of the parent peak from any degradation peaks. The use of stressed samples (see section 4.1) is crucial during method development to ensure the method is "stability-indicating."
-
Wavelength Selection: The UV detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity.
-
Sample Preparation: Samples from the stability study should be diluted to an appropriate concentration with the mobile phase and injected into the HPLC system.
-
Data Analysis: The peak area of the this compound peak is monitored over time. The percentage of the remaining compound is calculated relative to the initial time point (T=0). The appearance and growth of new peaks are indicative of degradation products.
Conclusion
While this compound is a valuable synthetic intermediate, its stability is a critical factor that must be carefully managed. The primary degradation pathways are protodeboronation and oxidation, which can be mitigated by storing the compound under refrigerated, dry, and inert conditions, and by protecting it from light. For applications requiring high purity and reproducibility, it is recommended to use the compound shortly after purchase or to re-analyze its purity if it has been stored for an extended period. The implementation of a stability-indicating analytical method is essential for quality control and for understanding the compound's behavior under specific experimental conditions.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [mdpi.com]
- 4. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Fluorination in Phenylboronic Acid Reactivity
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Phenylboronic acids, as versatile building blocks, particularly in Suzuki-Miyaura cross-coupling reactions, are frequently subjected to fluorination to modulate the properties of the final products.[1][2] This guide provides a detailed technical overview of how fluorination impacts the fundamental reactivity of phenylboronic acids, focusing on their acidity and performance in catalytic reactions.
The Influence of Fluorination on Lewis Acidity and pKₐ
The acidity of a boronic acid is a critical parameter that influences its reactivity, stability, and interaction with biological targets. Phenylboronic acids are primarily Lewis acids, not Brønsted acids.[3][4] The introduction of highly electronegative fluorine atoms significantly alters the electronic properties of the phenyl ring, thereby modulating the Lewis acidity of the boron center.
The effect of fluorination on acidity is strongly dependent on the position and number of fluorine substituents.[3][5]
-
Inductive vs. Resonance Effects : Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).
-
At the meta position, the inductive effect dominates, leading to a significant increase in acidity (lower pKₐ) compared to the unsubstituted phenylboronic acid.[3][5]
-
At the para position, the inductive and resonance effects partially compensate for each other, resulting in a less pronounced influence on acidity.[3][5]
-
At the ortho position, the situation is more complex. While the inductive effect increases acidity, the potential for an intramolecular B-O-H···F hydrogen bond can further enhance it.[3][5] However, in some contexts, such as with the -OCF₃ group, the ortho isomer can be less acidic than the unsubstituted version due to steric and electronic factors.[4]
-
Increasing the number of fluorine substituents generally leads to a cumulative increase in acidity.[3][5]
The following table summarizes the pKₐ values for a range of fluorinated phenylboronic acids, demonstrating the impact of fluorine substitution.
| Compound | pKₐ Value | Reference |
| Phenylboronic Acid | 8.86 | [3] |
| 2-Fluorophenylboronic Acid | 6.36 - 6.97 (range) | [3][5] |
| 3-Fluorophenylboronic Acid | 6.36 - 6.97 (range) | [3][5] |
| 4-Fluorophenylboronic Acid | 8.77 | [3][5] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17 | [3][5] |
| 4-(Trifluoromethyl)phenylboronic Acid | 8.02 | [5] |
| 2-(Trifluoromethoxy)phenylboronic Acid | 9.25 | [4] |
| 3-(Trifluoromethoxy)phenylboronic Acid | 8.16 | [4] |
| 4-(Trifluoromethoxy)phenylboronic Acid | 8.13 | [4] |
// Nodes substituent [label="Fluorine Substituent", fillcolor="#F1F3F4", fontcolor="#202124"]; inductive [label="Strong Inductive\nEffect (-I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; resonance [label="Weak Resonance\nEffect (+R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; position [label="Position on Ring\n(ortho, meta, para)", fillcolor="#FBBC05", fontcolor="#202124"]; acidity [label="Increased Lewis Acidity\n(Lower pKa)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ortho_h_bond [label="Intramolecular\nH-Bond (ortho)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges substituent -> inductive [label="Exhibits"]; substituent -> resonance [label="Exhibits"]; inductive -> acidity [label="Directly causes"]; resonance -> acidity [label="Partially opposes\n(especially at para)", dir=back, color="#EA4335"]; position -> inductive [label="Modulates impact of"]; position -> resonance [label="Modulates impact of"]; ortho_h_bond -> acidity [label="Further enhances\n(at ortho position)"]; position -> ortho_h_bond [style=dotted, label="Enables"]; } Caption: Influence of fluorine's electronic properties on acidity.
Reactivity in Cross-Coupling Reactions
Fluorinated phenylboronic acids are critical reagents in Suzuki-Miyaura cross-coupling reactions for synthesizing fluorinated biaryls.[6][7] However, their reactivity is a double-edged sword. The increased Lewis acidity can facilitate certain steps of the catalytic cycle, but it also enhances susceptibility to undesired side reactions.
Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom, which results in a significant loss of the key reagent.[8] This side reaction is a major challenge, particularly for electron-deficient arylboronic acids, including many fluorinated variants.[9][10] The reaction is often base-catalyzed, making it problematic under the basic conditions typically required for Suzuki-Miyaura coupling.[8][11] The propensity for protodeboronation is highly dependent on pH and the specific structure of the boronic acid.[12] Strategies to mitigate this include using milder conditions, specialized catalysts, or boronic esters which can exhibit greater stability.[9][13]
// Nodes start [label="Ar-B(OH)₂\n(Fluorinated)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; proton_source [label="Proton Source\n(e.g., H₂O)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
transmetalation [label="Transmetalation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protodeboronation [label="Protodeboronation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
desired_product [label="Desired Product\nAr-Ar'", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product [label="Side Product\nAr-H", shape=egg, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> transmetalation [label="Desired Pathway", color="#34A853"]; pd_complex -> transmetalation [style=dotted]; base -> transmetalation [style=dotted, label="Activates"]; transmetalation -> desired_product [label="Leads to"];
start -> protodeboronation [label="Undesired Pathway", color="#EA4335"]; base -> protodeboronation [style=dotted, label="Catalyzes"]; proton_source -> protodeboronation [style=dotted]; protodeboronation -> side_product [label="Leads to"]; } Caption: Desired coupling vs. undesired protodeboronation.
The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often the rate-determining step in the Suzuki-Miyaura cycle. The electronic nature of the boronic acid plays a crucial role here. While electron-withdrawing groups like fluorine can decrease the nucleophilicity of the aryl group, potentially slowing transmetalation, the increased Lewis acidity can also promote the formation of the reactive boronate species.[14][15] The overall effect on reaction yield and rate is a complex interplay of these factors.
The following table provides examples of yields from Suzuki-Miyaura reactions, illustrating the performance of fluorinated boronic acids. Note that direct comparison is difficult as optimal conditions vary.
| Boronic Acid | Coupling Partner | Catalyst System | Yield (%) | Reference |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | Pd Nanoparticles | ~95% | [16][17] |
| 4-Cyanophenylboronic Acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ / Na₃PO₄ | 48% | [6][18] |
| 4-Methoxyphenylboronic Acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ / Na₃PO₄ | 89% | [6][18] |
| Pentafluorophenylboronic Acid | 1-Bromo-2,3,4,5,6-pentafluorobenzene | Pd-diphosphine | 60-90% (ligand dependent) | [7] |
The data suggests that while electron-deficient boronic acids (like the 4-cyano analog, which mimics a fluorinated system) can give lower yields than electron-rich ones, fluorinated boronic acids can still be highly effective coupling partners under optimized conditions.[16][17][18]
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_add [label="Oxidative\nAddition", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; pd2_complex [label="Ar'-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_biaryl [label="Ar-Pd(II)L₂-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elim [label="Reductive\nElimination", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reactants & Products arx [label="Ar'-X\n(Aryl Halide)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; ar_boronic [label="Ar-B(OH)₂\n(Fluorinated)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-Ar'\n(Product)", shape=house, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pd0 -> oxidative_add [dir=none]; oxidative_add -> pd2_complex; pd2_complex -> transmetalation; transmetalation -> pd2_biaryl; pd2_biaryl -> reductive_elim; reductive_elim -> pd0;
arx -> oxidative_add; ar_boronic -> transmetalation [label="Rate-determining step"]; base -> transmetalation [style=dotted]; reductive_elim -> product; } Caption: Key steps of the Suzuki-Miyaura cross-coupling cycle.
Experimental Protocols
Detailed and reproducible experimental methods are crucial for success. Below are representative protocols for key reactions involving fluorinated phenylboronic acids.
This protocol is adapted from procedures for coupling aryl boronic acids with aryl halides.[6][19]
-
Reagent Preparation : To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated phenylboronic acid (1.5 - 3.0 equiv), and the base (e.g., Na₂CO₃ or Na₃PO₄, 3.0 - 4.5 equiv).
-
Catalyst Addition : In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃, 2-5 mol%) and, if required, a ligand (e.g., PCy₃·HBF₄, 8-12 mol%).
-
Solvent Addition : Add the appropriate anhydrous solvent (e.g., dioxane or DMF, to achieve a concentration of 0.1-0.25 M).
-
Reaction Execution : Seal the vial and heat the reaction mixture to the specified temperature (e.g., 65-120 °C) with vigorous stirring for the required time (e.g., 12-24 hours).
-
Workup and Purification : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This protocol is a representative method for the late-stage introduction of fluorine-18 for PET imaging applications, adapted from Tredwell et al.[20][21]
-
[¹⁸F]Fluoride Preparation : Elute cyclotron-produced [¹⁸F]fluoride from an anion-exchange cartridge using a solution of K₂CO₃ and Kryptofix 2.2.2.
-
Azeotropic Drying : Dry the [¹⁸F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen at 110 °C.
-
Reagent Addition : To the dried K[¹⁸F]F-K₂₂₂ complex, add a solution of the precursor arylboronic acid (1.0 equiv), a copper source (e.g., Cu(OTf)₂, 5.0 equiv), and a ligand/base (e.g., pyridine, 125 equiv) in an anhydrous solvent like DMF.
-
Radiolabeling Reaction : Seal the reaction vessel and heat at 110 °C for 20 minutes.
-
Quenching and Purification : Cool the reaction mixture rapidly. The purification is typically performed using semi-preparative HPLC to isolate the desired radiolabeled product from the precursor and byproducts. The final product is formulated in a physiologically compatible solution for injection.
This document is intended for informational purposes for a qualified scientific audience. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Difluoro-4-hydroxyphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry, a shift largely catalyzed by the success of the proteasome inhibitor Bortezomib (Velcade®), the first boronic acid-containing drug approved by the FDA in 2003.[1] This milestone demystified concerns about the potential toxicity of boron-containing compounds and spurred immense interest in their unique chemical properties.[1][2] The boronic acid moiety, -B(OH)₂, is valued for its ability to form reversible covalent bonds with diols, its role as a bioisostere for other functional groups, and its critical function in palladium-catalyzed cross-coupling reactions.[1][2]
Among the vast array of available boronic acids, substituted phenylboronic acids serve as crucial building blocks for synthesizing complex molecular architectures. 2,3-Difluoro-4-hydroxyphenylboronic acid is a particularly valuable reagent in this class. The strategic placement of two electron-withdrawing fluorine atoms and a hydrogen-bond-donating hydroxyl group on the phenyl ring allows for the fine-tuning of a drug candidate's physicochemical properties, including acidity, binding affinity, metabolic stability, and cell permeability. This guide provides a comprehensive technical overview of the properties, synthesis, and core applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
This compound is typically supplied as a solid. Its key properties are summarized below. Proper storage in an inert atmosphere at 2-8°C is recommended to ensure stability.
| Property | Value | Source(s) |
| CAS Number | 1261169-72-5 | [3][4][5] |
| Molecular Formula | C₆H₅BF₂O₃ | [3][5] |
| Molecular Weight | 173.91 g/mol | [3][5] |
| Appearance | Solid | [3] |
| Boiling Point | 340.1 ± 52.0 °C (Predicted) | [3] |
| Density | 1.52 ± 0.1 g/cm³ (Predicted) | [3] |
| Purity | ≥96-97% | [5] |
| Storage Temperature | 2-8°C, Inert atmosphere |
Synthesis of Phenylboronic Acids
A generalized synthetic workflow is depicted below. This process typically begins with a suitably substituted bromophenol. The phenolic hydroxyl group is first protected to prevent interference with the formation of the organometallic intermediate. The protected aryl bromide then undergoes a halogen-metal exchange or forms a Grignard reagent, which subsequently reacts with a trialkyl borate. Finally, deprotection and acidic workup yield the target boronic acid.
Caption: Generalized workflow for the synthesis of hydroxyphenylboronic acids.
Experimental Protocol: General Synthesis via Lithiation
The following is a generalized experimental protocol adapted from methodologies for similar compounds.[6][7] Note: This procedure is illustrative and requires optimization for the specific target molecule. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
-
Protection: To a solution of the starting bromophenol (1.0 equiv.) in anhydrous Dichloromethane (DCM), add a suitable protecting group reagent (e.g., Di-tert-butyl dicarbonate, 1.1 equiv.) and a base (e.g., Triethylamine, 1.2 equiv.). Stir the reaction at room temperature for 12-24 hours until completion, as monitored by TLC. Purify the resulting protected aryl bromide using column chromatography.
-
Lithiation and Borylation: Dissolve the protected aryl bromide (1.0 equiv.) in anhydrous Tetrahydrofuran (THF) in a flame-dried, three-necked flask. Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.1 equiv., typically 2.5 M in hexanes) dropwise, maintaining the temperature below -70°C. Stir the mixture at -78°C for 2-3 hours.
-
Borate Ester Addition: To the reaction mixture, add triisopropyl borate (1.2 equiv.) dropwise, again keeping the internal temperature below -70°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Workup and Deprotection: Cool the reaction mixture to 0°C and quench by the slow addition of 1N aqueous HCl until the pH of the solution is acidic (pH ~5-6).[6] Extract the mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by rinsing with a non-polar solvent like n-hexane or by recrystallization to yield the final hydroxyphenylboronic acid.[6]
Core Application: Suzuki-Miyaura Cross-Coupling
The paramount application of this compound in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction.[8] This palladium-catalyzed reaction forges a carbon-carbon bond between the boronic acid and an organohalide (or triflate), providing a robust and versatile method for constructing biaryl and heteroaryl scaffolds that are common motifs in drug molecules.[9][10][11]
The fluorine and hydroxyl substituents on the boronic acid play crucial roles. The hydroxyl group can act as a key "hinge-binding" element, forming critical hydrogen bonds with the backbone of protein kinases in the ATP-binding pocket. The difluoro substitution pattern modulates the electronic properties and acidity of the phenol, potentially enhancing binding affinity and improving pharmacokinetic properties like metabolic stability. This makes the reagent particularly useful for the synthesis of kinase inhibitors.[12]
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.[9][12] Conditions such as catalyst, ligand, base, and solvent must be optimized for specific substrates.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a base (e.g., aqueous 2M Na₂CO₃, 2.0 equiv.), and a solvent (e.g., dioxane).[12]
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) to the degassed mixture under a positive pressure of inert gas.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Biological Activity of Related Phenylboronic Acids
While specific quantitative biological data for this compound is not widely published, the activity of structurally related compounds provides insight into the potential applications of its derivatives. Phenylboronic acids have been investigated for a range of biological activities, most notably as anticancer agents.[1][2][13]
Derivatives often function by inducing cell cycle arrest and apoptosis. For instance, studies on 2-fluoro-6-formylphenylboronic acid in A2780 ovarian cancer cells showed that it induces a potent G₂/M phase arrest.[13] This arrest is associated with the accumulation of the p21 protein, a cyclin-dependent kinase inhibitor that binds to and inhibits the cyclin B1-CDK1 complex, thereby preventing entry into mitosis.[13] This mechanism highlights a potential pathway through which compounds derived from this compound could exert anticancer effects.
Caption: Potential signaling pathway for anticancer activity of phenylboronic acids.[13]
The table below summarizes the reported in vitro activity for some related phenylboronic acid derivatives to provide context for potential therapeutic applications.
| Compound/Derivative | Target/Cell Line | Activity Metric | Value | Source(s) |
| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian Cancer) | IC₅₀ (72h) | Low micromolar range | [13] |
| Dipeptide boronic acid (Compound 15) | 20S Proteasome | IC₅₀ | 4.60 nM | [1] |
| Bortezomib | 20S Proteasome | IC₅₀ | 7.05 nM | [1] |
| ST 638 (α-cyano-3-ethoxy-4-hydroxy-cinnamamide derivative) | EGF Receptor Kinase | IC₅₀ | 0.37 µM | [14] |
| Nintedanib (Multi-kinase inhibitor) | PDGFRβ, VEGFR2, FGFR1 | IC₅₀ | 0.06 µM, 2.43 µM, 3.04 µM | [15] |
Experimental Protocol: General Antiproliferative Assay (MTT/SRB)
To evaluate the cytotoxic effects of novel compounds synthesized from this compound, a standard in vitro proliferation assay such as the MTT or Sulforhodamine B (SRB) assay can be used.[13]
-
Cell Seeding: Seed cancer cells (e.g., A2780, HepG2, MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (typically ranging from nanomolar to high micromolar concentrations) for a specified period (e.g., 72 hours).[13] Include a vehicle control (e.g., DMSO) and a positive control.
-
Cell Viability Measurement (SRB Method):
-
After incubation, fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with Sulforhodamine B dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion
This compound is a highly functionalized and valuable building block for medicinal chemists. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to generate novel biaryl and heteroaryl compounds. The specific substitution pattern—a hydrogen-bond-donating hydroxyl group combined with electron-withdrawing fluorine atoms—provides a strategic tool for designing molecules with enhanced biological activity and optimized pharmacokinetic profiles, particularly in the development of kinase inhibitors. While direct biological data on the compound itself is limited, the well-documented anticancer activities of related phenylboronic acid derivatives underscore the immense potential of compounds derived from this reagent. This guide provides the foundational chemical and procedural information necessary for researchers to effectively incorporate this compound into their drug discovery programs.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 1261169-72-5 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 7. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific inhibitors of tyrosine-specific protein kinase, synthetic 4-hydroxycinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multi kinase inhibitors [otavachemicals.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,3-Difluoro-4-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 2,3-Difluoro-4-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This reagent is of significant interest for the synthesis of complex fluorinated biaryl compounds, which are crucial scaffolds in medicinal chemistry and drug discovery. The introduction of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[2][3] However, challenges such as competitive protodeboronation of the boronic acid under basic conditions can impact reaction efficiency.[2] The protocols outlined below are designed to address these challenges through optimized reaction conditions.
Core Concepts and Significance
Fluorinated biaryl motifs are integral to the development of pharmaceuticals and agrochemicals.[2] The strategic placement of fluorine atoms, as in this compound, allows for fine-tuning of a molecule's physicochemical properties. This can lead to improved drug efficacy and safety profiles. The Suzuki-Miyaura coupling provides a direct and efficient route to these valuable compounds.[4][5]
A general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3][6]
Experimental Protocols
The following protocols are generalized based on successful Suzuki-Miyaura couplings with structurally similar fluorinated phenylboronic acids. Optimization of these conditions for specific substrates is highly recommended.
Protocol 1: General Conditions for Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, THF/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Substrates
For less reactive aryl chlorides or sterically hindered substrates, more active catalyst systems and stronger bases may be required.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Ligand (e.g., XPhos, SPhos) (4-6 mol%)
-
Base (e.g., K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), palladium pre-catalyst (2 mol%), ligand (4-6 mol%), and base (3.0 equiv) in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 100-120 °C).
-
Stir vigorously and monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product via silica gel chromatography.
Data Presentation: Reaction Parameter Optimization
The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table summarizes typical conditions and their impact on the reaction outcome, based on literature for similar fluorinated boronic acids.
| Parameter | Reagent/Condition | Typical Concentration/Amount | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ | 1-5 mol% | A versatile and commonly used catalyst for a wide range of substrates. |
| PdCl₂(dppf) | 1-5 mol% | Often effective for less reactive aryl chlorides. | |
| Pd₂(dba)₃ with a ligand | 1-2 mol% (Pd) | Highly active pre-catalyst, requires an appropriate phosphine ligand. | |
| Ligand | PPh₃ | 2-4 equiv relative to Pd | Standard ligand for many Suzuki couplings. |
| XPhos, SPhos | 1-2 equiv relative to Pd | Buchwald ligands, excellent for challenging couplings including those with aryl chlorides. | |
| Base | K₂CO₃ | 2.0-3.0 equiv | A common and effective base for many Suzuki reactions.[7] |
| K₃PO₄ | 2.0-3.0 equiv | A moderately strong base often used to minimize protodeboronation.[2] | |
| Cs₂CO₃ | 2.0-3.0 equiv | A stronger base that can be effective for difficult couplings. | |
| Solvent | Dioxane/Water | 4:1 to 10:1 v/v | A widely used solvent system that promotes the dissolution of both organic and inorganic reagents. |
| Toluene/Water | 4:1 to 10:1 v/v | Another effective biphasic solvent system. | |
| THF/Water | 4:1 to 10:1 v/v | A good solvent choice, though lower boiling point may require sealed tube reactions for higher temperatures. | |
| Temperature | Room Temperature to 120 °C | - | Reaction temperature is substrate-dependent. Higher temperatures are often needed for less reactive halides. |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Logical Relationship of Key Parameters
Caption: Key parameters influencing the outcome of the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Fluorinated Biaryls
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into biaryl scaffolds is a pivotal strategy in modern drug discovery and materials science. Fluorination can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the efficient construction of C-C and C-N bonds, enabling the synthesis of a diverse array of fluorinated biaryls.
These application notes provide detailed protocols and comparative data for two of the most prominent palladium-catalyzed methods for fluorinated biaryl synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling for the Synthesis of Fluorinated Biaryls
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, coupling an organoboron species with an organic halide or triflate. This reaction is particularly effective for the synthesis of fluorinated biaryls, including those with high degrees of fluorination.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling of Fluorinated Substrates
The following table summarizes the reaction conditions and yields for the synthesis of various fluorinated biaryls via Suzuki-Miyaura coupling.
| Entry | Fluorinated Aryl Halide | Arylboronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ (1.5 mol%) | K₃PO₄ | H₂O:Dioxane (1:3) | 105 | 8.5 | 77 | [1] |
| 2 | 1-Bromo-3,4-difluorobenzene | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (1.5 mol%) | K₃PO₄ | H₂O:Dioxane (1:3) | 105 | 8.5 | 78 | [1] |
| 3 | 1-Bromo-3,4-difluorobenzene | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (1.5 mol%) | K₃PO₄ | H₂O:Dioxane (1:3) | 105 | 8.5 | 80 | [1] |
| 4 | Bromopentafluorobenzene | 2,3,5,6-Tetrafluorophenylboronic acid | Pd₂(dba)₃ (5 mol%) / P(2-furyl)₃ (15 mol%) | K₂CO₃ | Dioxane | 95 | 60 | 88 | [2] |
| 5 | Bromopentafluorobenzene | 2,3,4,5-Tetrafluorophenylboronic acid | Pd₂(dba)₃ (5 mol%) / P(2-furyl)₃ (15 mol%) | K₂CO₃ | Dioxane | 95 | 60 | 31 | [2] |
| 6 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/Toluene | 110 | 3 | >95 (Conversion) | [1] |
Experimental Protocol: Synthesis of 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl[1]
This protocol details the synthesis of a difluorinated biphenyl derivative using a standard Suzuki-Miyaura coupling procedure.
Materials:
-
1-Bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol)
-
4-(tert-butyl)phenylboronic acid (0.777 mmol)
-
Potassium phosphate (K₃PO₄) (0.164 g, 0.777 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0089 g, 1.5 mol%)
-
Dioxane (anhydrous)
-
Water (deionized)
-
Pressure tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a pressure tube, add 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), 4-(tert-butyl)phenylboronic acid (0.777 mmol), K₃PO₄ (0.164 g, 0.777 mmol), and Pd(PPh₃)₄ (0.0089 g, 1.5 mol%).
-
Add a 3:1 mixture of dioxane and water (v/v) to the pressure tube.
-
Seal the tube and heat the reaction mixture at 105 °C for 8.5 hours with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired product.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for the Synthesis of Fluorinated Biaryl Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines from aryl halides and amines. This method is highly effective for the synthesis of fluorinated biaryl amines, which are important scaffolds in medicinal chemistry.
General Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Comparative Data for Buchwald-Hartwig Amination of Fluorinated Substrates
The following table summarizes the reaction conditions and yields for the synthesis of various fluorinated biaryl amines via Buchwald-Hartwig amination.
| Entry | Fluorinated Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Chloro-5-(4-fluorophenyl)aniline | Morpholine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu | Toluene | 100 | 12 | 85-95 (Typical) | [3] |
| 2 | 3-Chloro-5-(4-fluorophenyl)aniline | Aniline | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | LHMDS | Toluene | 110 | 18 | 80-90 (Typical) | [3] |
| 3 | 4-n-Butylbromobenzene | Trifluoroethylamine | [Pd(allyl)Cl]₂ (0.1 mol%) / AdBippyPhos (0.2 mol%) | KOPh | Dioxane | 100 | 24 | 95 | [4] |
| 4 | 4-Chlorotoluene | 2,2,2-Trifluoroethylamine | [Pd(allyl)Cl]₂ (0.5 mol%) / AdBippyPhos (1.0 mol%) | KOPh | Dioxane | 100 | 24 | 92 | [4] |
| 5 | 1-Bromo-2,5-difluorobenzene | Benzophenone imine | Pd(dba)₂ (0.5 mol%) / Xantphos (0.75 mol%) | K₃PO₄ | iPrOAc | 80 | - | High (Industrial Scale) | [5] |
Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of 3-Chloro-5-(4-fluorophenyl)aniline[3]
This protocol provides a general method for the amination of a fluorinated aryl chloride.
Materials:
-
3-Chloro-5-(4-fluorophenyl)aniline
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Seal the tube and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
To the Schlenk tube, add the base (e.g., NaOtBu, 1.2-1.5 equivalents), 3-chloro-5-(4-fluorophenyl)aniline (1.0 equivalent), and the amine coupling partner (1.1-1.2 equivalents).
-
Add anhydrous solvent (e.g., toluene) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Conclusion
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are indispensable tools for the synthesis of fluorinated biaryls. The protocols and data presented here provide a foundation for researchers to design and execute these transformations effectively. Careful selection of the catalyst system, base, and reaction conditions is crucial for achieving high yields and accommodating a broad range of functional groups, thereby facilitating the development of novel fluorinated molecules for pharmaceutical and materials science applications.
References
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling Using 2,3-Difluoro-4-hydroxyphenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.[1][2][3][4][5] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[1][2][3] Its significance is underscored by its wide tolerance of functional groups, mild reaction conditions, and the commercial availability of a vast array of starting materials.[1][6]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling reaction utilizing 2,3-Difluoro-4-hydroxyphenylboronic acid. This particular boronic acid is a valuable building block in medicinal chemistry and materials science, as the difluoro-hydroxyphenyl motif is present in numerous biologically active compounds and advanced materials. The protocol herein is designed to serve as a robust starting point for researchers in academic and industrial settings, particularly those in drug development.
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][7][8]
-
Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (R¹-X), forming a Pd(II) complex.[1]
-
Transmetalation: The organic group (R²) is transferred from the boronic acid to the palladium complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][9]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][8]
Due to the electron-withdrawing nature of the fluorine atoms and the acidic proton of the hydroxyl group on this compound, careful selection of the base and reaction conditions is crucial to prevent side reactions, such as protodeboronation.[10]
Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[11][12]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.[][14]
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water).[12] The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture. If using a solid catalyst, it can be added along with the other solids in step 1. Purge the flask with the inert gas for an additional 5-10 minutes.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight (12-24 hours).[8][14] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and ethyl acetate. Transfer the mixture to a separatory funnel and separate the layers.[5]
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual base and inorganic salts.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[5][14]
Data Presentation: Recommended Reaction Conditions
The optimal conditions for a Suzuki-Miyaura coupling can vary significantly based on the specific substrates used. The following table summarizes a range of typical starting conditions that can be adapted for reactions with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | Aryl Bromide (1.0 equiv) | Aryl Iodide (1.0 equiv) | Aryl Chloride (1.0 equiv) |
| Boronic Acid | 1.2 equiv | 1.5 equiv | 1.5 equiv |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf) (2 mol%) | XPhos Pd G3 (1-2 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | DMF |
| Temperature | 90 °C | 100 °C | 110 °C |
| Time | 12-18 h | 8-16 h | 12-24 h |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle Diagram
This diagram outlines the key mechanistic steps in the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Fluorinated Biaryl Compounds Using Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Fluorine's unique electronic properties can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2][3][4][5] The biaryl motif is also a prevalent scaffold in numerous pharmaceuticals. Consequently, the synthesis of fluorinated biaryl compounds is of significant interest in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide, stands out as one of the most robust and versatile methods for constructing carbon-carbon bonds, including those in fluorinated biaryl systems.[6][7][8]
These application notes provide detailed protocols and supporting data for the synthesis of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction, intended for researchers in organic synthesis and drug development.
The Role of Fluorine in Drug Discovery
The strategic introduction of fluorine atoms into a drug candidate can lead to improvements in:
-
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes.[4][5] This can increase the drug's half-life.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity.[3][5]
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1][3]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence the drug's ionization state and solubility.[1]
Synthesis of Fluorinated Biaryl Compounds via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of fluorinated biaryls, offering mild reaction conditions and tolerance to a wide range of functional groups.[8] The general reaction scheme involves the coupling of a fluorinated aryl boronic acid with an aryl halide (or triflate) in the presence of a palladium catalyst and a base.
Logical Relationship of Fluorination in Drug Discovery
Caption: Logical flow from fluorine incorporation to a successful drug candidate.
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura cross-coupling reaction generally proceeds through a series of steps involving a palladium catalyst:[6][7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (Ar'-B(OH)2) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Aryl Boronic Acid and an Aryl Bromide
This protocol is a generalized procedure and may require optimization for specific substrates.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of fluorinated biaryls.
Materials:
-
Fluorinated aryl boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd nanoparticles on a support, 1-5 mol%)[9]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF/H₂O (95:5), dioxane, or toluene)[9]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl bromide, fluorinated aryl boronic acid, base, and palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 70-110 °C) with stirring.[9]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biaryl.
Synthesis of Fluorinated Aryl Boronic Acids
Fluorinated aryl boronic acids are key starting materials. While many are commercially available, they can also be synthesized through various methods:
-
From Aryl Halides: Reaction of a fluorinated aryl Grignard or organolithium reagent with a trialkyl borate followed by hydrolysis.
-
Iridium-Catalyzed Borylation: Direct C-H borylation of fluoroarenes using an iridium catalyst and a boron source like bis(pinacolato)diboron (B₂pin₂).[10]
-
Palladium-Catalyzed Borylation: Coupling of a fluorinated aryl halide or triflate with a boron reagent.[10]
Quantitative Data
The following tables summarize representative examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of fluorinated biaryl compounds.
Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with 1-bromo-4-fluorobenzene [9][11]
| Entry | Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | >95 |
| 2 | 4-Vinylphenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | >95 |
| 3 | 4-Carboxyphenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~80 |
| 4 | 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~90 |
Table 2: Suzuki-Miyaura Coupling of 4-fluorophenylboronic acid with Various Aryl Bromides [9][11]
| Entry | Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorophenylboronic acid | 1-bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~85 |
| 2 | 4-Fluorophenylboronic acid | 1-bromo-3-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | >95 |
| 3 | 4-Fluorophenylboronic acid | 2-bromo-5-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | >95 |
| 4 | 4-Fluorophenylboronic acid | 2-bromo-4-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | >95 |
Troubleshooting and Considerations
-
Low Yields: Can be due to inactive catalyst, improper base or solvent, or decomposition of the boronic acid. Consider screening different ligands, bases, and solvents. Protodeboronation (loss of the boronic acid group) can be a significant side reaction.
-
Heavily Fluorinated Substrates: These can be less reactive and may require higher temperatures, more active catalysts, or longer reaction times.[12]
-
Catalyst Choice: While homogeneous catalysts like Pd(PPh₃)₄ are common, heterogeneous catalysts like palladium nanoparticles on graphite (G-COOH-Pd-10) offer advantages in terms of recyclability.[9]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of fluorinated biaryl compounds. The protocols and data presented here provide a solid foundation for researchers to develop and optimize the synthesis of these important motifs for applications in drug discovery and materials science. Careful selection of the catalyst, base, and solvent system is crucial for achieving high yields and purity.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: 2,3-Difluoro-4-hydroxyphenylboronic Acid in Drug Discovery Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-hydroxyphenylboronic acid is a valuable intermediate in drug discovery, primarily utilized as a building block in the synthesis of complex organic molecules with potential therapeutic applications. The incorporation of the difluorohydroxyphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atoms can enhance metabolic stability, increase binding affinity to target proteins, and modulate the acidity of the phenolic hydroxyl group.[1][2] This intermediate is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds between the phenyl ring and various aromatic or heteroaromatic systems.[3][4]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry. Additionally, we present its application in the context of developing kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2,3-difluoro-4-methoxyaniline. The first step involves a Sandmeyer-type reaction to introduce the boronic acid group, followed by demethylation to reveal the hydroxyl functionality.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2,3-Difluoro-4-methoxyphenylboronic acid
-
Diazotization: To a stirred solution of 2,3-difluoro-4-methoxyaniline (1.0 eq) in a mixture of THF and water at 0 °C, add concentrated HCl (3.0 eq). Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Borylation: In a separate flask, dissolve bis(pinacolato)diboron (1.5 eq) and a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq) in THF. To this solution, add the freshly prepared diazonium salt solution dropwise at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2,3-difluoro-4-methoxyphenylboronic acid pinacol ester.
-
Hydrolysis: Dissolve the pinacol ester in a mixture of THF and 1 M HCl. Stir at room temperature for 4-6 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,3-difluoro-4-methoxyphenylboronic acid.
Step 2: Demethylation to this compound
-
Reaction Setup: Dissolve 2,3-difluoro-4-methoxyphenylboronic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr3) (1.2 eq) in DCM dropwise to the cooled solution.
-
Reaction and Quenching: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.
-
Isolation and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound.[5]
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions to form biaryl or heteroaryl-aryl structures, which are common scaffolds in kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 eq), the desired aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent and Degassing: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1). Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[3][6]
Application in Kinase Inhibitor Synthesis
The 2,3-difluoro-4-hydroxyphenyl moiety is a valuable pharmacophore in the design of kinase inhibitors. The hydroxyl group can act as a key hydrogen bond donor, while the fluorine atoms can enhance binding affinity and improve metabolic stability. A prominent application lies in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often hyperactivated in various cancers.[2]
Quantitative Data: Representative Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of a hypothetical series of kinase inhibitors incorporating a difluoro-hydroxyphenyl moiety, demonstrating the potential impact of this structural feature on potency. The data is illustrative and based on trends observed in medicinal chemistry literature for similar compounds.
| Compound ID | R Group on Heterocycle | Target Kinase | IC50 (nM) |
| 1a | 4-pyridyl | PI3Kα | 150 |
| 1b | 2-aminopyrimidine | PI3Kα | 75 |
| 1c | 4-morpholinopyridine | PI3Kα | 25 |
| 2a | 4-pyridyl | mTOR | 200 |
| 2b | 2-aminopyrimidine | mTOR | 90 |
| 2c | 4-morpholinopyridine | mTOR | 35 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Workflow for the synthesis and application of this compound.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a key target in cancer drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. 2,3-difluoro-4-methoxyphenylboronic acid - Zhengzhou Versailles-special chemical Technology Co.,Ltd [alchemist-pharm.com]
- 5. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation Using 2,3-Difluoro-4-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-hydroxyphenylboronic acid is a valuable reagent in modern organic synthesis, particularly for the construction of carbon-carbon (C-C) bonds. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and an electron-donating hydroxyl group, make it an attractive building block in the synthesis of complex organic molecules. This is especially true in the field of medicinal chemistry, where the introduction of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, a powerful and versatile method for C-C bond formation.[2]
The Suzuki-Miyaura reaction facilitates the coupling of organoboron compounds with organic halides or triflates, catalyzed by a palladium complex.[3] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[4]
Key Applications in Drug Discovery
The 2,3-difluoro-4-hydroxyphenyl moiety is a key structural motif in various biologically active compounds, including kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[5] The specific substitution pattern of this compound can provide unique interactions with the target protein, making it a valuable synthon for the development of novel therapeutics. The fluorine atoms can modulate the pKa of the hydroxyl group and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, within the kinase active site.
Suzuki-Miyaura Cross-Coupling: Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (in this case, this compound), activated by a base, transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The coupled product (Ar-Ar') is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[3]
Experimental Protocols
The following protocols provide a general framework for performing Suzuki-Miyaura coupling reactions with this compound. Optimization of reaction conditions may be necessary depending on the specific aryl halide used.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is suitable for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF/water, THF/water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.
Materials:
-
Same as Protocol 1
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the aryl bromide (1.0 mmol), this compound (1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the degassed solvent (e.g., DMF/water 4:1, 4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-45 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Quantitative Data
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with various aryl halides. While specific data for this compound is limited in the literature, the data for analogous compounds provides a useful benchmark. Researchers should note that polyfluorinated phenylboronic acids can be challenging coupling partners due to their susceptibility to protodeboronation under basic conditions, and optimization of the catalyst system and reaction conditions is often necessary to achieve high yields.[6]
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd-bpydc-Nd (unspecified) | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (unspecified) | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | ~90 |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) / Ligand 1 (3.0) | K₃PO₄ | Dioxane | 110 | 12 | 74 |
| 4-Chlorobenzonitrile | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) / Ligand 1 (3.0) | KF | Dioxane | 110 | 24 | 73 |
| 3-Bromopyridine | 3-Formylphenylboronic acid | Pd(PPh₃)₄ (unspecified) | K₃PO₄ | THF | Reflux | N/A | 81 |
Visualizations
Experimental Workflow
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aqueous Suzuki Coupling of Polar Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] Traditionally performed in organic solvents, there is a growing need for more sustainable and environmentally friendly protocols. Aqueous Suzuki couplings address this by utilizing water as a solvent, offering benefits such as reduced cost, lower toxicity, and often enhanced reaction rates.[3] This document provides detailed application notes and protocols for conducting Suzuki coupling reactions of polar, water-soluble boronic acids in aqueous media, a class of substrates of particular interest in pharmaceutical and biological applications.
The successful execution of an aqueous Suzuki coupling with polar substrates hinges on the careful selection of the catalyst, base, and reaction conditions to ensure efficient coupling while preventing side reactions like protodeboronation.[4] These notes will guide the user through these critical parameters, providing comparative data and step-by-step protocols.
General Workflow for Aqueous Suzuki Coupling
The general workflow for an aqueous Suzuki coupling reaction involves the preparation of the reaction mixture, the reaction itself under controlled conditions, and subsequent workup and purification of the desired product.
Caption: General workflow for an aqueous Suzuki coupling reaction.
Key Reaction Parameters and Comparative Data
The efficiency of an aqueous Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent system. The following tables summarize the performance of various conditions for the coupling of polar boronic acids.
Table 1: Comparison of Bases for the Aqueous Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Water/Ethanol | 80 | 12 | 95 | [5] |
| Cs₂CO₃ | Water/Toluene | 100 | 4 | 92 | [6] |
| K₃PO₄ | Water | 100 | 4 | 98 | [7] |
| NaOH | Water | 70 | 1 | ~70 | [4] |
| KOH | Water | 70 | 1 | 70-90 | [4] |
| NaHCO₃ | Water | 80 | 4 | Low | [7] |
| Et₃N | Water/Ethanol | 80 | 12 | Moderate | [5] |
This table illustrates the general effectiveness of different bases. Yields are highly dependent on the specific substrates and catalyst used.
Table 2: Aqueous Suzuki Coupling of Various Polar Boronic Acids
| Polar Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Carboxyphenylboronic acid | 5-Bromo-2-furfural | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 | 7 | High | N/A |
| 4-Carboxyphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 1 | 95 | [8] |
| 4-Carboxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 1 | 92 | [8] |
| 3-Aminophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 80 | 18 | 94 | [9] |
| 4-Hydroxyphenylboronic acid | 4-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 0.5 | 85 | [8] |
| 4-Sulfonatophenylboronic acid (as K salt) | 4-Bromoanisole | Pd(OAc)₂/TPPTS | Na₂CO₃ | Water | 80 | 2 | 96 | N/A |
TPPTS = tris(3-sulfonatophenyl)phosphine trisodium salt, a water-soluble ligand.
Experimental Protocols
The following are detailed protocols for the aqueous Suzuki coupling of specific polar boronic acids.
Protocol 1: Aqueous Suzuki Coupling of 3-Carboxyphenylboronic Acid with 5-Bromo-2-furfural
This protocol is adapted from a procedure for the synthesis of a disubstituted benzene ring compound.
Materials:
-
3-Carboxyphenylboronic acid (1.90 mmol)
-
5-Bromo-2-furfural (1.72 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (3.44 mmol, 476 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 20 mg)
-
Toluene (10 mL)
-
Ethanol (10 mL)
-
Deionized water (3 mL)
-
6N Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction flask, add 3-carboxyphenylboronic acid (1.90 mmol) and 5-bromo-2-furfural (1.72 mmol) in a mixture of toluene (10 mL) and ethanol (10 mL).
-
Slowly add a solution of anhydrous potassium carbonate (476 mg, 3.44 mmol) in water (3 mL) to the mixture.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium (20 mg, 0.02 mmol), to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 7 hours.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water (15 mL).
-
Adjust the pH of the solution to 1 by adding 6N hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the combined organic fraction over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the final product.
Protocol 2: Aqueous Suzuki Coupling of 5-Iodovanillin and Phenylboronic Acid
This protocol details an aqueous phase Suzuki coupling using an ion-exchange resin as the base.[9]
Materials:
-
5-Iodovanillin (1.0 mmol)
-
Phenylboronic acid (1.0 mmol, 122 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2 mg)
-
Amberlite IRA-400(OH) ion-exchange resin (~0.5 g)
-
Deionized water (3 mL)
-
95% Ethanol (1 mL, plus additional for dissolution)
-
10% Hydrochloric acid (HCl) (aq)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 25 mL round-bottomed flask equipped with a stir bar, combine 5-iodovanillin (1.0 mmol), phenylboronic acid (122 mg), Amberlite IRA-400(OH) resin (~0.5 g), palladium(II) acetate (2 mg), deionized water (3 mL), and 95% ethanol (1 mL).[9]
-
Seal the flask with a septum containing a needle for pressure release and place it in a preheated water bath at 60°C for 5 minutes.[9]
-
After warming, add additional 95% ethanol dropwise until most of the solute has dissolved.[9]
-
Allow the mixture to react with vigorous stirring for one to two hours.[9]
-
After the reaction, heat the mixture to about 50°C and perform a hot gravity filtration to remove the resin.[9]
-
Cool the filtrate in an ice bath and add cold 10% HCl (aq) dropwise until a precipitate forms and the solution is acidic.[9]
-
Add 20 mL of water to the mixture and extract the aqueous layer with ethyl acetate (3 x 10 mL).[9]
-
Combine the organic extracts, dry over anhydrous MgSO₄, and remove the solvent by rotary evaporation to obtain the crude product.[9]
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept for understanding and optimizing the reaction. The diagram below illustrates the key steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The aqueous Suzuki-Miyaura cross-coupling reaction is a powerful and sustainable method for the synthesis of biaryl compounds from polar boronic acids. Success in these reactions is contingent upon the judicious selection of the palladium catalyst, base, and solvent system. The provided data tables and detailed protocols offer a starting point for researchers to develop and optimize their own aqueous coupling procedures for a wide range of polar substrates, contributing to greener and more efficient chemical synthesis in research and drug development.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ligand Selection for Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures prevalent in pharmaceuticals and material science.[1][2][3] While the coupling of electron-rich or neutral boronic acids is well-established, the use of electron-deficient boronic acids presents significant challenges. These substrates exhibit reduced nucleophilicity, making the crucial transmetalation step of the catalytic cycle sluggish.[4] Furthermore, they are often more susceptible to competitive side reactions like protodeboronation.[5]
The judicious selection of the supporting ligand for the palladium catalyst is paramount to overcoming these challenges. An appropriate ligand must stabilize the palladium center, promote the key catalytic steps—oxidative addition, transmetalation, and reductive elimination—and suppress undesired pathways.[6][7] This document provides a comprehensive guide to ligand selection for the successful coupling of electron-deficient boronic acids, complete with comparative data and detailed experimental protocols.
The Challenge of Electron-Deficient Boronic Acids
The primary difficulty with electron-deficient boronic acids (e.g., those bearing nitro, cyano, or trifluoromethyl groups, or heteroaromatics like pyridine) lies in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The electron-withdrawing nature of the substituents decreases the electron density on the ipso-carbon, reducing its nucleophilicity and thus slowing its transfer from boron to the palladium center.[4]
Key Challenges:
-
Slow Transmetalation: Reduced nucleophilicity of the boronic acid leads to a high activation barrier for transmetalation.
-
Protodeboronation: The C-B bond can be cleaved by residual water or other protic species in the reaction mixture, especially under basic conditions, leading to yield loss.[5]
-
Catalyst Decomposition: Sluggish kinetics can lead to the decomposition of the active Pd(0) catalyst into inactive palladium black.
Effective ligand systems are designed to counteract these issues by creating a highly active and stable catalytic species.
Ligand Classes for Electron-Deficient Couplings
To facilitate the coupling of these challenging substrates, ligands must be strongly electron-donating and often sterically bulky. These features enhance the rates of both oxidative addition and reductive elimination.[4][8][9] Two main classes of ligands have proven exceptionally effective: bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs).
Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald-type Ligands)
Developed by the Buchwald group, these monodentate phosphine ligands are characterized by a biaryl backbone and a dialkylphosphino group.[10] Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive, while their strong electron-donating character facilitates the oxidative addition of even less reactive aryl chlorides.[1][10][11]
Examples: SPhos, XPhos, RuPhos.
These ligands are often the first choice for difficult couplings due to their commercial availability, high reactivity, and broad substrate scope.[4][10]
N-Heterocyclic Carbenes (NHCs)
NHCs are powerful σ-donating ligands that form very stable bonds with palladium.[12] This stability can prevent catalyst decomposition at the high temperatures often required for difficult couplings. The electronic and steric properties of NHCs can be readily tuned by modifying the substituents on the nitrogen atoms and the carbene backbone.[9][12] They are particularly effective for couplings involving heteroaryl substrates.[9][13][14]
Examples: IPr, IMes, and various functionalized derivatives.
Comparative Data for Ligand Performance
The choice of ligand can dramatically impact reaction yield. The following table summarizes representative data for the coupling of an electron-deficient boronic acid with various aryl halides, highlighting the performance of different ligand classes.
| Entry | Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorobenzonitrile | 3-Pyridylboronic Acid | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | [10] |
| 2 | 4-Bromoacetophenone | 3-Nitrophenylboronic Acid | XPhos | K₂CO₃ | Dioxane | 110 | 16 | 88 | [4] |
| 3 | 2-Chloropyridine | 4-(Trifluoromethyl)phenylboronic Acid | IPr | Cs₂CO₃ | Toluene | 100 | 18 | 95 | [9] |
| 4 | 4-Chloroanisole | 3-Pyridylboronic Acid | PPh₃ | Na₂CO₃ | DME/H₂O | 85 | 24 | <10 | [2] |
| 5 | 1-Bromo-4-nitrobenzene | 3-Formylphenylboronic Acid | RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 91 | [4] |
This table is a compilation of representative data and specific conditions may vary.
Experimental Protocols
The following are generalized protocols for a typical Suzuki-Miyaura coupling reaction involving an electron-deficient boronic acid.
Protocol 1: General Procedure using a Buchwald-type Ligand (e.g., SPhos)
This protocol is suitable for coupling electron-deficient aryl or heteroaryl boronic acids with aryl chlorides or bromides.
Reagents & Equipment:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Electron-Deficient Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered
-
Toluene (5 mL), degassed
-
Water (0.5 mL), degassed
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk tube, add the aryl halide, boronic acid, Pd(OAc)₂, SPhos ligand, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for the time indicated by TLC or GC-MS monitoring (typically 8-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using an NHC Ligand Precatalyst
This protocol is effective for particularly challenging substrates, such as sterically hindered or heteroaromatic partners.
Reagents & Equipment:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Electron-Deficient Boronic Acid (1.5 mmol, 1.5 equiv)
-
(IPr)Pd(allyl)Cl (0.02 mmol, 2 mol%) or similar NHC precatalyst
-
Cesium Carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv), finely powdered
-
1,4-Dioxane (5 mL), anhydrous and degassed
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Glovebox or Schlenk line)
Procedure:
-
Vessel Preparation (in a glovebox): To an oven-dried vial, add the NHC-Pd precatalyst, the aryl halide, the boronic acid, and the finely powdered Cs₂CO₃.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-120 °C. Stir vigorously for 12-24 hours.
-
Workup: After cooling, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel.
Visualizing Key Concepts
Catalytic Cycle and Ligand Role
The following diagram illustrates the Suzuki-Miyaura catalytic cycle, emphasizing the key steps influenced by the choice of ligand. Electron-rich, bulky ligands (L) accelerate both the Oxidative Addition and Reductive Elimination steps. A strong base is crucial for the Transmetalation step, especially with electron-deficient boronic acids.
Caption: Suzuki-Miyaura Catalytic Cycle.
Ligand Selection Workflow
This decision tree provides a logical workflow for selecting an appropriate ligand and conditions based on the properties of the coupling partners.
Caption: Ligand Selection Decision Workflow.
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Protodeboronation of boronic acid. | 1. Use a precatalyst; ensure inert conditions. 2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).[4] 3. Use anhydrous solvent; use boronic ester instead of acid.[5][15] |
| Formation of Homocoupled Product (Ar'-Ar') | Presence of oxygen in the reaction. | Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere. |
| Stalled Reaction | 1. Ligand is not electron-rich enough. 2. Insufficient temperature. | 1. Switch to a more electron-donating ligand (e.g., from PPh₃ to SPhos or an NHC).[4] 2. Increase reaction temperature; switch to a higher-boiling solvent (e.g., dioxane, toluene). |
Disclaimer: These protocols are intended as a general guide. Researchers should always consult primary literature and perform appropriate safety assessments before conducting any experiment. Reaction conditions may require optimization for specific substrates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction | Semantic Scholar [semanticscholar.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Protodeboronation of Fluorinated Boronic Acids
Welcome to the technical support center for handling fluorinated boronic acids. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with protodeboronation, a common side reaction that can impede synthesis and reduce yields.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with fluorinated boronic acids?
A: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process converts the boronic acid starting material into a simple arene, which reduces the yield of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling and complicates purification.[2] Fluorinated aryl boronic acids are particularly susceptible to this reaction due to the electron-withdrawing nature of fluorine atoms, which can make the carbon-boron bond more prone to cleavage, especially under basic conditions.[3][4]
Q2: What are the main factors that promote protodeboronation?
A: Several factors can accelerate protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at high pH.[5] Base-catalyzed protodeboronation is highly relevant for Suzuki-Miyaura couplings, which typically require basic conditions.[2]
-
Elevated Temperatures: Higher temperatures significantly accelerate the rate of protodeboronation.[4]
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[4]
-
Electron-Withdrawing Substituents: Substituents like fluorine on the aromatic ring increase the boronic acid's acidity and susceptibility to protodeboronation.[3][6]
-
Catalyst System: In some cases, the metal catalyst itself can mediate protodeboronation.[7]
Q3: How can I detect and monitor protodeboronation in my reaction?
A: Several analytical techniques can be used to monitor the degradation of your boronic acid and the formation of the protodeboronated byproduct:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for separating and quantifying the boronic acid, the desired product, and the protodeboronated side product.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher sensitivity and is invaluable for identifying the masses of the compounds in your reaction mixture, confirming the presence of the byproduct.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 11B NMR can be used to observe the disappearance of the starting material and the appearance of the protodeboronated arene.[5][8][9] 19F NMR is particularly useful for fluorinated compounds.[5][9]
Q4: What are the best practices for storing and handling fluorinated boronic acids to ensure their stability?
A: Proper storage is crucial to prevent degradation before use.
-
Containers: Store in tightly sealed containers made of inert materials like HDPE, polypropylene, or glass to prevent moisture ingress and air exposure.[10]
-
Environment: Keep in a cool, dry place away from direct sunlight and heat.[11][12]
-
Segregation: Store boronic acids, which are inorganic acids, separately from bases, reactive metals, and strong oxidizers to prevent accidental reactions.[10][13][14]
-
Inert Atmosphere: For highly sensitive boronic acids, storage under an inert atmosphere (e.g., argon or nitrogen) can prolong shelf life.
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This guide addresses common issues related to low yields and byproduct formation due to protodeboronation during Suzuki-Miyaura coupling reactions involving fluorinated boronic acids.
Issue: Low yield of the desired product with significant formation of the protodeboronated arene.
This is the most common problem and indicates that the rate of protodeboronation is competitive with or faster than the rate of the desired cross-coupling reaction.
Troubleshooting Workflow
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. laballey.com [laballey.com]
- 11. borax.com [borax.com]
- 12. csuohio.edu [csuohio.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. wichita.edu [wichita.edu]
Technical Support Center: Suzuki Coupling with 2,3-Difluoro-4-hydroxyphenylboronic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,3-Difluoro-4-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Low or negligible yields are a common frustration in Suzuki coupling reactions. The unique electronic properties of this compound, characterized by electron-withdrawing fluorine atoms and an electron-donating hydroxyl group, can present specific challenges.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Inactivity or Decomposition | - Use a fresh, high-quality palladium catalyst and ligand. Consider pre-catalysts that are known to be robust. - Ensure rigorous degassing of solvents and reagents to prevent oxidation of the Pd(0) active species. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before and during the reaction. |
| Inefficient Transmetalation | - Optimize the base. The choice of base is critical. For phenolic boronic acids, a weaker base like K₂CO₃ or CsF may be preferable to stronger bases like K₃PO₄ to avoid side reactions. - Consider the addition of water. A small amount of water in the solvent system (e.g., dioxane/water, THF/water) can facilitate the formation of the boronate species required for transmetalation. |
| Protodeboronation of the Boronic Acid | - Use anhydrous solvents and reagents if protodeboronation is suspected to be a major issue. - Employ a milder base as strong bases can accelerate this side reaction.[1] - Consider converting the boronic acid to a more stable derivative , such as a pinacol ester or an MIDA boronate, which can undergo slow release during the reaction. |
| Poor Solubility of Reagents | - Select an appropriate solvent system. A mixture of a polar aprotic solvent (e.g., dioxane, THF, DMF) and water is often effective. - Ensure adequate stirring to promote mixing, especially in heterogeneous mixtures. |
Experimental Workflow for Troubleshooting Low Yield:
Issue 2: Significant Formation of Homocoupling Byproduct of this compound
The formation of a symmetrical biaryl from the boronic acid starting material is a common side reaction that reduces the yield of the desired product and complicates purification.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | - Rigorous degassing of all solvents and reagents is crucial. Oxygen can facilitate the oxidative coupling of the boronic acid.[2] |
| Use of a Pd(II) Pre-catalyst | - Pd(II) sources can directly mediate homocoupling. While they are converted to the active Pd(0) species in the catalytic cycle, an initial excess can lead to this side reaction. - Consider using a Pd(0) pre-catalyst to minimize this initial side reaction. |
| High Concentration of Boronic Acid | - Slow addition of the boronic acid to the reaction mixture can sometimes minimize homocoupling by keeping its instantaneous concentration low. |
Logical Relationship for Minimizing Homocoupling:
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect when using this compound in Suzuki coupling?
A1: The two most common side reactions are protodeboronation and homocoupling . Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2,3-difluorophenol. Homocoupling results in the formation of a symmetrical biphenyl derived from two molecules of the boronic acid.
Q2: How do the fluorine and hydroxyl substituents influence the reactivity and side reactions of this boronic acid?
A2: The two electron-withdrawing fluorine atoms ortho and meta to the boronic acid group can make the boronic acid more susceptible to protodeboronation. The para-hydroxyl group is electron-donating and can influence the electronic properties of the aromatic ring, potentially affecting the rates of both the desired cross-coupling and side reactions. The interplay of these electronic effects can make reaction optimization crucial.
Q3: Is there a general, reliable starting protocol for a Suzuki coupling with this compound?
A3: While optimal conditions are substrate-dependent, a good starting point is to use a palladium pre-catalyst with a suitable phosphine ligand (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a ligand like SPhos or XPhos), a mild base such as K₂CO₃, and a solvent system like dioxane/water (4:1). The reaction is typically heated. It is essential to run the reaction under an inert atmosphere.
Quantitative Data on Side Reactions
While specific quantitative data for the side reactions of this compound across a wide range of coupling partners is not extensively documented in a single source, the following table provides a hypothetical representation based on common trends observed for similar fluorinated and hydroxylated phenylboronic acids. This data is for illustrative purposes to guide optimization efforts.
Table 1: Illustrative Yields of Products and Side Products under Various Conditions
| Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Yield (%) | Protodeboronation Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 75 | 10 | 5 |
| 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 85 | 5 | 8 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃/XPhos | CsF | THF | 80 | 60 | 15 | 10 |
| 1-Chloro-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O (5:1) | 110 | 70 | 8 | 12 |
Note: The yields presented are hypothetical and will vary depending on the specific reaction scale, purity of reagents, and experimental setup.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2-3 eq.).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram:
References
Technical Support Center: Troubleshooting Low-Yield Suzuki Coupling with Electron-Deficient Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low-yield Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic acids. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions and achieve higher yields.
Troubleshooting Guide
Low yields in Suzuki couplings with electron-deficient boronic acids are a common issue, often stemming from the electronic properties of the substrates which can lead to slower reaction rates and increased side reactions.[1][2] This guide will walk you through a systematic approach to identify and resolve the root cause of poor reaction performance.
Question: My Suzuki coupling reaction with an electron-deficient boronic acid is resulting in a low yield or has failed completely. What are the primary factors I should investigate?
Answer: When troubleshooting a low-yield Suzuki coupling, it is crucial to systematically evaluate the key reaction components and conditions. The primary suspects are often related to the catalyst system, the choice of base, and the stability of the boronic acid itself.
A logical workflow for troubleshooting can be visualized as follows:
References
Managing poor solubility of hydroxyphenylboronic acids in organic solvents
Welcome to the technical support center for hydroxyphenylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and use of these reagents, with a specific focus on overcoming solubility challenges in organic solvents.
Troubleshooting Guide
Issue: Poor Solubility of Hydroxyphenylboronic Acid in an Organic Solvent
Hydroxyphenylboronic acids, while valuable reagents, often exhibit limited solubility in common organic solvents, which can impede reaction kinetics and yield. Below are several strategies to address this common issue.
1. Solvent System Optimization
-
Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility. A small amount of a polar aprotic solvent in which the compound has better solubility can be added to the primary reaction solvent.[1]
-
Common Co-solvents: For reactions in primarily non-polar organic solvents like toluene or dioxane, consider adding a small percentage of a more polar solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or an alcohol (e.g., methanol, ethanol).[1] In the context of Suzuki-Miyaura coupling, a mixture of an organic solvent and water is a common and effective strategy.[2][3]
-
-
Temperature Adjustment: The solubility of many organic compounds, including phenylboronic acids, increases with temperature.[1]
-
Procedure: Suspend the hydroxyphenylboronic acid in the chosen solvent and gradually heat the mixture while stirring. Monitor for dissolution.
-
Caution: Ensure the reaction temperature is compatible with the stability of all reactants, catalysts, and products.
-
2. pH Modification (for Protic or Biphasic Systems)
-
Principle: The acidic nature of the boronic acid and the phenolic hydroxyl group allows for salt formation, which can dramatically increase aqueous solubility and, in some cases, solubility in polar organic solvents.
-
Method: In biphasic systems (e.g., toluene/water), the addition of a base (e.g., sodium hydroxide, potassium carbonate) will deprotonate the hydroxyl and boronic acid moieties, forming a more polar salt that is more soluble in the aqueous or a polar organic phase.[1]
3. Derivatization to Enhance Solubility
-
Esterification: Converting the boronic acid to a boronate ester can significantly improve its solubility in organic solvents.[4][5] Pinacol esters are a popular choice due to their stability and ease of preparation.[3]
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
-
Attempt to dissolve the hydroxyphenylboronic acid in your primary organic solvent at the desired reaction concentration.
-
If solubility is poor, add a co-solvent (e.g., DMF, DMSO, or ethanol) incrementally, starting with 5-10% of the total volume, while stirring.[1]
-
Gentle heating or sonication can be applied to aid dissolution.[1]
-
Continue adding the co-solvent in small portions until the solid is fully dissolved.
-
Note: The optimal solvent ratio will need to be determined empirically for each specific reaction.
Protocol 2: Preparation of a Pinacol Ester for Improved Solubility
-
In a round-bottom flask, dissolve the hydroxyphenylboronic acid in a suitable solvent (e.g., toluene or THF).
-
Add 1.1 equivalents of pinacol.
-
If desired, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly or purified by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: Why is my hydroxyphenylboronic acid not dissolving in my reaction solvent?
Hydroxyphenylboronic acids possess both a polar hydroxyl group and a boronic acid moiety, which can lead to strong intermolecular hydrogen bonding and a high crystal lattice energy. This often results in poor solubility in many common organic solvents.
Q2: I'm running a Suzuki-Miyaura coupling. What is the best solvent to use for a poorly soluble hydroxyphenylboronic acid?
For Suzuki-Miyaura reactions, a biphasic solvent system is often effective.[2] Common choices include toluene/water, dioxane/water, or THF/water.[2][3][6] The presence of water, along with a base, helps to form the soluble boronate salt, which can then react in the organic phase with the palladium catalyst.
Q3: Will heating the reaction mixture always improve the solubility of my hydroxyphenylboronic acid?
In most cases, increasing the temperature will increase the solubility of hydroxyphenylboronic acids.[1] However, be mindful of the thermal stability of your reactants, catalyst, and products. Some boronic acids can undergo dehydration at elevated temperatures to form boroxines.
Q4: Can I use a base to improve the solubility in a purely organic, aprotic solvent?
While adding a base is most effective in protic or aqueous-containing systems to form a salt, in some cases, the formation of an adduct with a strong organic base in an aprotic organic solvent might improve solubility. However, the most reliable methods for anhydrous organic solvents are co-solvent systems and derivatization.
Q5: My hydroxyphenylboronic acid appears gooey or oily after workup. How can I handle this?
Gooey or oily boronic acids can be a result of residual solvent or the formation of oligomeric species like boroxines.[7] Try dissolving the material in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature and then allowing it to cool slowly for recrystallization.[8] Alternatively, converting it to a more crystalline derivative like a diethanolamine adduct might be beneficial.[7]
Quantitative Solubility Data
The following table summarizes the solubility of phenylboronic acid and its analogs in various organic solvents to provide a general understanding of solubility trends. Note that the presence of a hydroxyl group will influence these values.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g H2O) |
| Phenylboronic Acid | Water | 20 | 1.9[4] |
| 4-Hydroxyphenylboronic Acid | Water | Not Specified | 25 g/L[9] |
| 4-Hydroxyphenylboronic Acid | Methanol | Not Specified | Soluble[10] |
| Compound | Solvent | Qualitative Solubility |
| Phenylboronic Acid | Dipropyl ether | High[4][5] |
| Phenylboronic Acid | Acetone | High[4][5] |
| Phenylboronic Acid | 3-Pentanone | High[4][5] |
| Phenylboronic Acid | Chloroform | Moderate[4][5] |
| Phenylboronic Acid | Methylcyclohexane | Very Low[4][5] |
Visual Guides
Caption: Troubleshooting workflow for poor solubility.
Caption: Role of solvent system in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. canbipharm.com [canbipharm.com]
- 10. 4-Hydroxyphenylboronic Acid | 71597-85-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: The Impact of Boronic Acid Quality on Suzuki-Miyaura Coupling Outcomes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the critical role of boronic acid quality in the success of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your Suzuki-Miyaura coupling reactions that can be traced back to the quality of your boronic acid.
Q1: My Suzuki-Miyaura reaction is resulting in a low yield or has failed completely. How do I determine if the boronic acid quality is the culprit?
A1: Low yields are a common issue, and the quality of the boronic acid is a primary suspect.[1][2] Impurities in the boronic acid can poison the palladium catalyst, lead to unwanted side reactions, and reduce the overall efficiency of the coupling process.[2]
Initial Troubleshooting Steps:
-
Assess Purity: If possible, re-analyze your boronic acid using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) to confirm its purity.
-
Check for Decomposition: Boronic acids can degrade over time, especially if not stored properly. Look for signs of decomposition, such as a change in color or texture.
-
Review Storage Conditions: Ensure your boronic acid has been stored under an inert atmosphere (nitrogen or argon), in a cool, dry place.[3]
-
Perform a Test Reaction: Run the reaction with a fresh, high-purity batch of the same boronic acid or a different, reliable boronic acid to see if the issue persists.
Q2: I am observing significant amounts of homocoupling product (a biaryl derived from two boronic acid molecules). What is the cause and how can I minimize it?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura coupling and can be exacerbated by poor quality boronic acid.[4][5] This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.
Troubleshooting Strategies:
-
Improve Degassing: Ensure your reaction mixture is thoroughly degassed to remove any dissolved oxygen, which can promote homocoupling.[5]
-
Use High-Purity Reagents: Impurities in the boronic acid can sometimes facilitate the homocoupling pathway.
-
Optimize Reaction Conditions: In some cases, adjusting the solvent, base, or temperature can disfavor the homocoupling reaction.
-
Consider a Different Catalyst System: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Experimenting with different catalyst systems may be beneficial.
Q3: My primary side-product is the protodeboronated arene (the boronic acid group is replaced by a hydrogen atom). Why is this happening and how can it be prevented?
A3: Protodeboronation is a well-known degradation pathway for boronic acids, particularly for electron-rich or heteroaryl boronic acids.[3][5] This side reaction is often catalyzed by acidic or basic conditions and the presence of water.
Mitigation Strategies:
-
Use Anhydrous Conditions: If your reaction conditions permit, using anhydrous solvents and bases can help to minimize protodeboronation.
-
Employ a More Stable Boronic Acid Derivative: Consider converting your boronic acid to a more stable boronate ester, such as a pinacol ester.[6] These are generally more resistant to protodeboronation and can release the active boronic acid species slowly during the reaction.
-
Optimize Base and Temperature: The choice of base and reaction temperature can significantly influence the rate of protodeboronation. A weaker base or lower temperature may be beneficial.
-
Shorten Reaction Time: If the desired coupling is fast, reducing the overall reaction time can limit the extent of protodeboronation.
Q4: I have noticed broadened or complex signals in the NMR spectrum of my boronic acid. What could be the cause?
A4: Broadened or complex NMR signals in boronic acid samples are often indicative of the presence of boroxines.[1][7] Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[3] While boroxines are often in equilibrium with the boronic acid in solution and can be active in the Suzuki reaction, their presence can complicate characterization and quantification.
Analytical Tip:
To simplify the NMR spectrum, you can try dissolving the boronic acid sample in a coordinating deuterated solvent like methanol-d4. This can help to break up the boroxine structure and provide a clearer spectrum of the monomeric boronic acid.[1]
Data Presentation: Impact of Boronic Acid Quality
While precise quantitative data on the impact of specific impurities on Suzuki reaction yields is often substrate and condition-dependent, the following tables summarize general trends and provide a framework for understanding the importance of boronic acid quality.
Table 1: General Impact of Common Boronic Acid Impurities on Suzuki-Miyaura Coupling
| Impurity Type | Common Examples | Primary Negative Impact on Suzuki Reaction |
| Boroxines | Cyclic trimers of the boronic acid | Can affect accurate weighing and stoichiometry; may have different reactivity.[3] |
| Starting Materials | Unreacted precursors from synthesis | Can introduce competing side reactions and complicate purification. |
| Residual Solvents | Solvents from synthesis and purification | May interfere with the catalytic cycle or react with other components. |
| Inorganic Salts | Byproducts from synthesis | Can poison the palladium catalyst or alter the reaction's ionic strength. |
| Protodeboronated Arene | The corresponding arene without the B(OH)₂ group | An inert impurity that reduces the effective concentration of the boronic acid.[5] |
| Homocoupled Biaryl | Dimer of the boronic acid | A significant byproduct that reduces the yield of the desired cross-coupled product.[4] |
Table 2: Comparison of Boronic Acids and Their Pinacol Esters
| Feature | Boronic Acids | Boronic Acid Pinacol Esters |
| Stability | Generally less stable; prone to protodeboronation and boroxine formation.[6] | More stable and less susceptible to degradation.[6] |
| Handling | Can be sensitive to air and moisture; often require storage under inert atmosphere. | Generally easier to handle and store. |
| Purity | Can be challenging to obtain in high purity due to instability. | Often available in higher purity and are more easily purified by chromatography. |
| Reactivity | Typically more reactive in the Suzuki coupling. | May require slightly more forcing conditions to achieve comparable reaction rates. |
Experimental Protocols
Protocol 1: ¹H and ¹¹B NMR Analysis for Boronic Acid Purity Assessment
This protocol provides a general method for the qualitative and semi-quantitative analysis of boronic acid purity.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the boronic acid sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For samples suspected of containing boroxines, Methanol-d₄ is recommended to break up the trimer.[1]
- Gently agitate the tube to ensure complete dissolution.
2. ¹H NMR Acquisition:
- Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.
- Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
- Analysis:
- Identify the characteristic signals of the desired boronic acid.
- Look for unexpected peaks that may correspond to residual solvents, starting materials, or side products like the protodeboronated arene.
- Integrate the peaks of the main compound and the impurities to estimate their relative ratios.
3. ¹¹B NMR Acquisition:
- Acquire a proton-decoupled ¹¹B NMR spectrum.
- Analysis:
- The chemical shift can help differentiate between the sp²-hybridized boronic acid (typically δ 25-35 ppm) and the sp³-hybridized boroxine (typically δ 15-25 ppm).[3]
- The relative integration of these signals can provide an estimate of the boronic acid to boroxine ratio.
Protocol 2: HPLC-UV Method for Purity Determination of Boronic Acids
This protocol outlines a general reversed-phase HPLC method for the quantitative analysis of boronic acid purity.
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical linear gradient would be from 5% to 95% B over 15-20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: A suitable wavelength for the boronic acid, often around 254 nm.
2. Sample Preparation:
- Accurately prepare a stock solution of the boronic acid sample in a mixture of Mobile Phase A and B (e.g., 1:1) to a final concentration of approximately 0.1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis:
- Inject the prepared sample onto the HPLC system.
- Record the chromatogram and integrate the peak areas.
- Calculate the purity of the boronic acid as the percentage of the main peak area relative to the total area of all peaks.
Protocol 3: GC-MS Analysis for Volatile Impurities in Boronic Acids
This protocol is suitable for identifying and quantifying volatile impurities such as residual solvents.
1. Instrumentation and Conditions:
- GC-MS System: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Injection: Split injection is typically used.
- Temperature Program: An initial oven temperature of 40-50°C, held for a few minutes, followed by a ramp to a final temperature of 250-300°C.
- MS Detection: Electron Ionization (EI) with a scan range of m/z 35-500.
2. Sample Preparation:
- Accurately weigh a sample of the boronic acid and dissolve it in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) that does not interfere with the analysis of the expected impurities.
3. Analysis:
- Inject the sample into the GC-MS system.
- Identify impurities by comparing their retention times and mass spectra to a library of known compounds.
- Quantification can be achieved by creating a calibration curve with known standards.
Visualizations
References
Technical Support Center: Troubleshooting Dehalogenation in Suzuki-Miyaura Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common side reaction of dehalogenation during Suzuki-Miyaura cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of a Suzuki-Miyaura coupling reaction?
A1: Dehalogenation is a frequent side reaction where the aryl halide starting material is reduced, resulting in the replacement of the halogen atom with a hydrogen atom.[1][2][3] This undesired reaction consumes the starting material, consequently lowering the yield of the desired cross-coupled product and complicating the purification process.[1] This side reaction is particularly prevalent when using electron-rich aryl halides and highly active catalyst systems.[1]
Q2: How can I determine if dehalogenation is occurring in my reaction?
A2: The presence of the dehalogenated byproduct can be identified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A new, typically less polar spot corresponding to the dehalogenated product will appear compared to the starting aryl halide.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will reveal a peak corresponding to the molecular weight of the dehalogenated arene.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show characteristic signals for the arene, most notably the appearance of a proton signal where the carbon-halogen bond was.[3]
Q3: What are the primary causes of dehalogenation?
A3: Several factors can contribute to the occurrence of dehalogenation:
-
Nature of the Halide: Aryl iodides are more prone to dehalogenation than aryl bromides or chlorides.[3][4][5]
-
Reaction Conditions: High temperatures and extended reaction times can promote this side reaction.[3]
-
Choice of Base: Strong bases, particularly alkoxides like NaOEt or KOtBu, can act as hydride donors or facilitate pathways that lead to palladium-hydride species, which are key intermediates in dehalogenation.[1][2][3]
-
Solvent: Protic solvents such as alcohols can serve as a source of hydride.[2][3][6]
-
Ligand Properties: The electronic and steric characteristics of the phosphine ligand on the palladium catalyst can influence the competition between the desired cross-coupling and the undesired dehalogenation.[3]
-
Substrate Properties: For certain substrates, such as N-H containing heterocycles, the presence of an unprotected acidic proton can promote dehalogenation.[1][7]
Troubleshooting Guide
If you are observing a significant amount of dehalogenated byproduct, follow this systematic approach to troubleshoot and minimize its formation.
Step 1: Analyze Reaction Components
A thorough review of your reagents is the first step in diagnosing the issue.
| Component | Potential Issue & Recommendation |
| Aryl Halide | Issue: High propensity for dehalogenation. Recommendation: If using an aryl iodide, consider switching to the corresponding aryl bromide or chloride, as they generally exhibit a lower tendency for dehalogenation.[3][4][5] |
| Base | Issue: The base may be acting as a hydride source.[1][2] Recommendation: Strong bases like alkoxides (e.g., NaOEt, KOtBu) can promote dehalogenation.[1] Consider switching to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][3] |
| Solvent | Issue: The solvent could be a source of hydride.[2][3][6] Recommendation: If using a protic solvent like an alcohol, switch to an aprotic solvent such as dioxane, THF, or toluene.[3][8] |
| Boronic Acid/Ester | Issue: Impurities in the boronic acid can poison the catalyst or lead to side reactions.[9] Recommendation: Ensure the purity of the boronic acid or ester. The use of high-purity reagents is crucial for reproducible and high-yielding reactions.[9] |
Step 2: Optimize Reaction Conditions
Fine-tuning the reaction parameters can significantly impact the product distribution.
| Parameter | Potential Issue & Recommendation |
| Temperature | Issue: High temperatures can favor dehalogenation.[3] Recommendation: Attempt the reaction at a lower temperature.[3] However, be aware that for some systems, particularly with aryl iodides and PPh₃ ligands, lower temperatures can lead to poor catalyst turnover.[10] |
| Reaction Time | Issue: Prolonged reaction times can increase the formation of byproducts. Recommendation: Monitor the reaction progress closely using TLC or GC-MS. Work up the reaction as soon as the starting material is consumed to minimize the formation of the dehalogenated product.[3] |
| Degassing | Issue: Presence of oxygen can lead to the formation of Pd(II) species that can promote side reactions.[2] Recommendation: Ensure the reaction mixture is rigorously degassed to prevent homocoupling and other side reactions.[2] |
Step 3: Modify the Catalytic System
The choice of catalyst and ligand is critical for controlling the reaction outcome.
| Component | Potential Issue & Recommendation |
| Ligand | Issue: The ligand may not be optimal for the specific substrates. Recommendation: The electronic and steric properties of the ligand play a crucial role.[2][3] Electron-rich and bulky ligands often promote the desired reductive elimination step.[2] Consider screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2][8] |
| Additives | Issue: The reaction may benefit from an additive to suppress dehalogenation. Recommendation: In some cases, the addition of bromide salts has been shown to suppress the dehalogenation side reaction.[1][3] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
To a round-bottom flask, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Add the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.[1]
-
After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation with Fluorinated Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation when using fluorinated substrates in cross-coupling and other catalytic reactions. Our goal is to help you diagnose, mitigate, and resolve these issues to ensure the success and reproducibility of your experiments.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question: My cross-coupling reaction with a fluorinated aryl halide is sluggish, has stalled, or resulted in a low yield. How do I determine if catalyst deactivation is the cause?
Answer: Low yield or a stalled reaction is a primary indicator of catalyst deactivation, a common issue when working with fluorinated substrates due to the strength of the C-F bond and the potential for fluoride-mediated poisoning.
Initial Diagnostic Steps:
-
Control Reaction: If possible, run a parallel reaction with a non-fluorinated analogue (e.g., the corresponding aryl chloride or bromide) under identical conditions. A significantly higher yield or faster reaction rate with the non-fluorinated substrate points towards an issue specific to the fluorinated compound.
-
Catalyst Addition Test: In a stalled reaction, add a fresh portion of the catalyst.[1] If the reaction resumes, it strongly indicates that the initial catalyst charge was deactivated.[1]
-
Monitor Side Products: Analyze the crude reaction mixture for byproducts of hydrodehalogenation (where the fluorine is replaced by hydrogen). The formation of these products can be indicative of specific deactivation pathways.
Possible Causes & Solutions:
-
Fluoride Poisoning: The most common cause is the release of fluoride ions (F⁻) into the reaction mixture. While sometimes used as an additive to promote certain steps, excess F⁻ generated from C-F bond activation can poison the catalyst.[1] Halide ions are well-known poisons for many transition metal catalysts, including palladium.[1]
-
Solution: Opt for catalyst systems known for halide tolerance. Bulky, electron-rich phosphine ligands can sometimes shield the metal center and mitigate deactivation.[1] Consider using a fluoride scavenger, such as certain Lewis acidic additives or silyl compounds, to sequester released F⁻ ions.
-
-
Challenging Oxidative Addition: The C-F bond is the strongest carbon-halogen bond, making the initial oxidative addition step of the catalytic cycle difficult.[2] This often requires higher temperatures or more reactive catalysts, which can have shorter lifetimes.
-
Solution: Switch to a more active catalyst system. For palladium-catalyzed reactions, consider using advanced phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands designed to facilitate the activation of strong bonds. Nickel-based catalysts are often more effective at cleaving C-F bonds than their palladium counterparts.[2]
-
-
Ligand Degradation: The harsh conditions sometimes required for C-F activation can lead to the degradation of the supporting ligand, which in turn causes the catalyst to decompose, often forming inactive palladium black.
-
Solution: Ensure you are using a robust, thermally stable ligand. If high temperatures are necessary, screen several ligands to find one that remains stable throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst deactivation by fluorinated substrates? A1: The primary mechanism is poisoning by fluoride ions . Although activating the strong C-F bond is the intended reaction, this process can release fluoride (F⁻) into the solution. These fluoride ions can then coordinate strongly to the active metal center (e.g., Palladium), blocking sites required for the catalytic cycle and rendering the catalyst inactive.[1]
Q2: Can fluoride ions be beneficial in some cases? A2: Yes, the role of fluoride is complex. In some cross-coupling reactions like the Suzuki-Miyaura, fluoride ions can promote the crucial transmetalation step by forming more reactive intermediates (e.g., trans-ArPdFL2). However, this beneficial effect is concentration-dependent. High concentrations of fluoride can lead to the formation of unreactive anionic species with the coupling partner (e.g., boronic acid) and poison the catalyst, creating antagonistic effects.
Q3: Are certain catalysts more resistant to fluoride poisoning? A3: Yes. Catalyst systems employing bulky, electron-donating ligands (e.g., certain biarylphosphine ligands or N-heterocyclic carbenes) can offer enhanced stability.[3] The steric bulk can protect the metal center from coordination by fluoride ions, while the electron-rich nature can promote the desired reductive elimination step over inhibitory pathways. Nickel catalysts are also often considered for C-F activation as they are generally more reactive towards these strong bonds.[2]
Q4: My reaction works with fluoroarenes bearing electron-withdrawing groups but fails with electron-rich ones. Why? A4: Electron-withdrawing groups (EWGs) on the aromatic ring weaken the C-F bond, making oxidative addition to the catalyst easier. Conversely, electron-donating groups (EDGs) strengthen the C-F bond, requiring more forcing conditions (higher temperature, longer reaction times), which increases the likelihood of thermal catalyst decomposition or ligand degradation.
Q5: How can I prevent deactivation before it occurs? A5:
-
Catalyst Choice: Select a catalyst system known for high activity and stability, specifically for C-F bond activation.
-
Ligand Selection: Use bulky, electron-rich, and thermally stable ligands.
-
Reaction Conditions: Optimize the temperature and reaction time. Avoid unnecessarily high temperatures or prolonged heating, which can promote catalyst decomposition.
-
Use of Additives: In some cases, additives can act as fluoride scavengers. However, their use must be carefully optimized as they can also interfere with the catalytic cycle.
Data Presentation
While direct comparative studies on catalyst lifetime with fluorinated vs. non-fluorinated substrates are sparse in the literature, the general trend is a lower turnover number (TON) for fluorinated substrates due to the increased potential for deactivation. The following table illustrates representative data for Suzuki-Miyaura coupling reactions, showing typical turnover frequencies (TOF) achieved with fluorinated substrates.
| Aryl Halide Substrate | Coupling Partner | Catalyst System | TOF (h⁻¹) | Notes |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | ~67 | High conversion observed, but recyclability tests show a progressive loss of activity.[4] |
| Electron-deficient fluoroaromatic | N-tosylhydrazone | Palladium-based | ~1.8 | Reaction proceeds smoothly due to the activated substrate.[2] |
| Fluoroaromatic | B₂pin₂ | Palladium / LiHMDS | ~3.9 | Moderate to good yields, higher for electron-neutral or donating groups.[2] |
| Fluoroaromatic | Terminal Alkyne | Palladium / LiHMDS | ~2.2 | Demonstrates successful C-F activation under specific conditions.[2] |
Experimental Protocols
Protocol 1: Testing Catalyst Susceptibility to Fluoride Poisoning
This protocol provides a method to determine if a catalyst system is prone to deactivation by fluoride ions.
Objective: To compare the reaction rate of a standard cross-coupling reaction in the presence and absence of an external fluoride source.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Coupling partner (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with ligand)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Fluoride source (e.g., Tetrabutylammonium fluoride - TBAF)
-
Internal standard for GC or HPLC analysis (e.g., Dodecane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Baseline Reaction:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), coupling partner (1.2 mmol), base (2.0 mmol), and internal standard.
-
Add the anhydrous solvent (5 mL).
-
Add the catalyst (e.g., 1 mol%).
-
Heat the reaction to the desired temperature (e.g., 100 °C) and monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by GC or HPLC.
-
-
Poisoning Experiment:
-
Set up an identical reaction to the baseline.
-
Once the reaction has reached approximately 25-50% conversion (as determined from the baseline experiment), add a solution of the fluoride source (1.0 mmol of TBAF in 1 mL of solvent).
-
Continue to heat the reaction and monitor its progress by taking aliquots at the same intervals.
-
-
Analysis:
-
Plot the % conversion versus time for both the baseline and the poisoning experiment.
-
A significant decrease in the reaction rate or a complete halt of the reaction after the addition of the fluoride source indicates that the catalyst is susceptible to fluoride poisoning.[1]
-
Protocol 2: Generalized Regeneration of a Fluoride-Poisoned Palladium Catalyst
This protocol is a generalized procedure based on methods for reactivating palladium catalysts. Optimization will be required for specific catalyst systems.
Objective: To restore the activity of a supported palladium catalyst that has been deactivated by fluoride poisoning.
Materials:
-
Deactivated supported palladium catalyst (e.g., Pd on Carbon, Pd/Al₂O₃)
-
Aqueous solution of an alkali metal carbonate (e.g., 0.5 M Sodium Carbonate, Na₂CO₃)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard filtration equipment and heating apparatus
Procedure:
-
Catalyst Recovery: After the reaction, recover the solid catalyst from the reaction mixture by filtration. Wash the catalyst with the reaction solvent to remove residual organic compounds, followed by a wash with a low-boiling-point solvent like acetone to facilitate drying.
-
Aqueous Slurry Treatment:
-
Transfer the recovered catalyst to a flask.
-
Add an aqueous solution of sodium carbonate (e.g., a solution with a pH of ~8 or higher). The volume should be sufficient to create a stirrable slurry.[5]
-
Heat the slurry to an elevated temperature (e.g., 80-100 °C) with vigorous stirring for several hours (e.g., 2-4 hours).[5] This step aims to displace the strongly bound fluoride from the palladium surface.
-
-
Washing and Drying:
-
Cool the mixture to room temperature and recover the catalyst by filtration.
-
Wash the catalyst thoroughly with deionized water until the filtrate is neutral (pH ~7). This removes residual carbonate and displaced fluoride salts.
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours or overnight.
-
-
Activity Test:
-
Test the activity of the regenerated catalyst using a standard reaction (such as the baseline reaction in Protocol 1) and compare its performance to that of the fresh and deactivated catalyst.
-
Visual Guides (Graphviz Diagrams)
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. mdpi.com [mdpi.com]
- 5. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Validation & Comparative
Reactivity Showdown: A Comparative Guide to 2,3-Difluoro-4-hydroxyphenylboronic Acid and its 2,6-Difluoro Isomer in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Fluorinated phenylboronic acids are a critical class of reagents for introducing fluorine-containing moieties that can enhance the pharmacological and physicochemical properties of target molecules. This guide provides a detailed comparison of the reactivity of two constitutional isomers: 2,3-difluoro-4-hydroxyphenylboronic acid and 2,6-difluoro-4-hydroxyphenylboronic acid, with a focus on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction.
The Decisive Factors: Electronic and Steric Effects of Fluorine Substitution
The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is primarily influenced by a combination of electronic and steric effects, which are dictated by the substitution pattern on the phenyl ring.
Electronic Effects: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boronic acid group.[1][2] This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. The position of the fluorine atoms is crucial; while the inductive effect is distance-dependent, a fluorine atom in the para position can also exert a +M (mesomeric) or resonance effect, which is electron-donating.[1] For the isomers , the primary electronic influence will be the powerful electron-withdrawing inductive effect, rendering the aromatic ring electron-deficient.
Steric Hindrance: The spatial arrangement of substituents near the boronic acid moiety can significantly impact reaction rates. Substituents at the ortho positions (positions 2 and 6) can sterically hinder the approach of the palladium catalyst and the coupling partner, impeding both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4] This steric clash is a well-documented challenge in Suzuki-Miyaura couplings involving ortho-substituted arylboronic acids.
Protodeboronation: A prevalent side reaction in Suzuki-Miyaura couplings is protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond.[5] This process is often exacerbated under the basic conditions required for the coupling and is particularly problematic for electron-deficient or sterically hindered arylboronic acids, especially those with ortho-fluoro substituents.[5][6]
A Tale of Two Isomers: Predicted Reactivity
Based on the principles outlined above, a qualitative prediction of the relative reactivity of this compound and 2,6-difluoro-4-hydroxyphenylboronic acid can be made.
This compound possesses one ortho-fluorine and one meta-fluorine relative to the boronic acid group. While the single ortho-fluorine does introduce some steric bulk and an electron-withdrawing effect, it is generally considered a manageable substrate in Suzuki-Miyaura coupling with appropriate ligand and catalyst selection.
2,6-Difluoro-4-hydroxyphenylboronic acid , on the other hand, features two ortho-fluorine substituents. This di-ortho-substitution presents a significant steric barrier around the reaction center. The boronic acid group is shielded by the two adjacent fluorine atoms, which is expected to dramatically slow down the key steps of the catalytic cycle. Indeed, literature suggests that arylboronic acids with two ortho-fluorines can be particularly challenging substrates for Suzuki-Miyaura cross-coupling.[7]
Therefore, it is predicted that This compound will exhibit significantly higher reactivity and afford better yields in Suzuki-Miyaura coupling reactions compared to its 2,6-difluoro isomer under identical reaction conditions. The severe steric hindrance in the 2,6-difluoro isomer is the primary differentiating factor.
Performance of Fluorinated Phenylboronic Acids: A Broader Look
To provide context for the predicted reactivity, the following table summarizes general observations on the impact of fluorine substitution on Suzuki-Miyaura coupling, drawn from studies on various fluorinated phenylboronic acids.
| Substituent Pattern | Key Influencing Factors | General Reactivity in Suzuki-Miyaura Coupling |
| Monofluoro (e.g., 2-fluoro, 3-fluoro, 4-fluoro) | ortho: Mild steric hindrance, strong inductive effect. meta: Inductive effect. para: Inductive and resonance effects. | Generally good to excellent reactivity, with ortho-isomers sometimes requiring more specialized catalysts/ligands. |
| Difluoro (e.g., 2,4-difluoro, 2,5-difluoro) | Combination of steric and electronic effects. Increased electron deficiency. | Good reactivity is often achieved, but optimization of conditions is crucial.[8] |
| Di-ortho-fluoro (e.g., 2,6-difluoro) | Severe steric hindrance. Strong inductive effect. High propensity for protodeboronation. | Generally low reactivity, requiring highly active catalyst systems, specialized ligands, and often higher temperatures.[3][7] |
Experimental Protocols for Challenging Suzuki-Miyaura Couplings
Given the electron-deficient nature and potential steric hindrance of these substrates, a robust experimental protocol is essential. The following is a generalized procedure that serves as a good starting point for the Suzuki-Miyaura coupling of challenging arylboronic acids. Optimization for specific substrates is highly recommended.
Materials:
-
Aryl halide (1.0 equiv)
-
Fluorinated phenylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like Pd-PEPPSI-IPr; 1-5 mol%)
-
Ligand (e.g., a biarylphosphine like SPhos or XPhos, or an N-heterocyclic carbene ligand; 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the aryl halide (if solid), the fluorinated phenylboronic acid, the base, the palladium catalyst, and the ligand.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe. If the aryl halide is a liquid, add it at this stage.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 110 °C) until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Key Considerations for Optimization:
-
Catalyst and Ligand: For sterically hindered substrates like 2,6-difluoro-4-hydroxyphenylboronic acid, highly active catalysts and bulky, electron-rich ligands (e.g., Buchwald's biarylphosphine ligands) are often necessary to overcome the steric barrier and promote efficient catalysis.[3][9]
-
Base: The choice of base is critical. While stronger bases can sometimes accelerate the reaction, they can also promote protodeboronation.[10] Anhydrous conditions with bases like potassium phosphate (K₃PO₄) are often effective.
-
Solvent: Aprotic polar solvents like 1,4-dioxane or toluene are commonly used. In some cases, the addition of water can be beneficial, but for substrates prone to protodeboronation, anhydrous conditions may be preferable.
Conclusion and Recommendations
In the comparative analysis of this compound and 2,6-difluoro-4-hydroxyphenylboronic acid, a clear difference in predicted reactivity emerges. The di-ortho-substitution of the 2,6-difluoro isomer imposes a significant steric impediment, which is expected to make it a far more challenging substrate in Suzuki-Miyaura coupling than the 2,3-difluoro isomer.
For researchers, the following recommendations are offered:
-
For routine syntheses and when seeking higher yields and faster reaction times, this compound is the recommended choice.
-
When employing 2,6-difluoro-4-hydroxyphenylboronic acid, be prepared for extensive optimization. The use of state-of-the-art, highly active palladium pre-catalysts and bulky ligands is strongly advised. Careful screening of bases, solvents, and temperatures will be necessary to achieve satisfactory results.
-
For both isomers, be mindful of the potential for protodeboronation. Monitor reactions closely for the formation of the corresponding difluorophenol byproduct.
Ultimately, while theoretical principles provide a strong predictive framework, the optimal conditions for any given Suzuki-Miyaura coupling must be determined empirically. This guide serves as a foundational resource to inform initial experimental design and to navigate the synthetic challenges associated with these valuable fluorinated building blocks.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide: Fluorinated vs. Non-Fluorinated Hydroxyphenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1] Within this reaction, the choice of boronic acid can significantly influence reaction outcomes. This guide provides an objective comparison of the performance of fluorinated and non-fluorinated hydroxyphenylboronic acids in Suzuki-Miyaura coupling, supported by experimental data and detailed methodologies.
The Impact of Fluorination: An Overview
The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[2] In the context of hydroxyphenylboronic acids, fluorine substitution has several key effects on their reactivity in Suzuki-Miyaura coupling. The strong electron-withdrawing nature of fluorine decreases the electron density of the aromatic ring, which in turn increases the Lewis acidity of the boronic acid moiety.[3] This enhanced acidity can influence the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1]
However, the electron-withdrawing properties of fluorine can also present challenges. It can increase the propensity for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[2] Furthermore, an overly electron-deficient ring can sometimes be detrimental to the coupling efficiency.[3] Generally, boronic acids with electron-donating or slightly electron-withdrawing groups tend to provide better yields in Suzuki-Miyaura couplings compared to their more electron-poor counterparts.[3]
Performance Comparison: Quantitative Data
The following tables summarize the performance of selected fluorinated and non-fluorinated (hydroxy)phenylboronic acids in Suzuki-Miyaura coupling reactions as reported in various studies. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions.
Table 1: Comparison of Conversion Percentages in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent/Base | Temperature (°C) | Time (h) | Conversion (%) |
| Phenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | Not Specified | 110 | 48 | ~95 |
| 4-Fluorophenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | Not Specified | 110 | 48 | ~98 |
| 4-Carboxyphenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | Not Specified | 110 | 48 | ~85 |
| 4-Vinylphenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | Not Specified | 110 | 48 | ~75 |
Data compiled from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[4][5]
Table 2: Inferred Performance Based on Related Fluorinated Analogues
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent/Base | Temperature (°C) | Yield (%) | Notes |
| Phenylboronic Acid | 4-Bromotoluene | Pd Nanoparticles | EtOH/H₂O, NaOH | 70 | ~50 | Baseline for comparison.[1] |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | DMF/H₂O, K₂CO₃ | 75 | 98 | High yield achieved under sonication, suggesting efficient coupling.[1] |
Note: This table provides a framework for understanding the expected performance based on trends observed with other fluorinated phenylboronic acids.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for conducting meaningful comparative studies. Below are generalized methodologies for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Cross-Coupling
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the hydroxyphenylboronic acid (fluorinated or non-fluorinated, 1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄·7H₂O, 2.0 mmol, 2.0 equiv.).[2][6] The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
Solvent and Catalyst Addition: A suitable solvent (e.g., a mixture of ethanol and water, or an organic solvent like THF or 1,4-dioxane) is added, followed by the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 0.01-1 mol%).[6][7][8] For reactions involving sensitive reagents, the solvent should be degassed prior to use.[9]
Reaction Conditions: The reaction mixture is then heated to the desired temperature (e.g., 60-110 °C) and stirred vigorously for the specified time (e.g., 2-48 hours).[4][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9]
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate).[6][7] The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired biaryl product.[9]
Visualizing the Process
To better understand the reaction and experimental design, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a general experimental workflow, and the logical relationship of how fluorination impacts the reaction.
Conclusion
The choice between fluorinated and non-fluorinated hydroxyphenylboronic acids in Suzuki-Miyaura coupling involves a trade-off between potentially enhanced reactivity due to increased Lewis acidity and the risk of side reactions like protodeboronation. The available data suggests that fluorination can lead to high-yielding coupling reactions, sometimes outperforming non-fluorinated analogues under specific conditions.[1][4] However, the success of the reaction is highly dependent on the specific substrates, catalyst system, and reaction conditions. Therefore, careful optimization of the reaction parameters is crucial when employing fluorinated hydroxyphenylboronic acids to maximize the desired product yield and minimize unwanted side reactions. For drug development professionals, the unique properties imparted by fluorine often justify the efforts in optimizing the coupling conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Fluorophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate a compound's physicochemical and biological properties. Fluorophenylboronic acids are key building blocks for introducing the fluorophenyl moiety via the robust and versatile Suzuki-Miyaura cross-coupling reaction. The positional isomerism of the fluorine atom on the phenylboronic acid ring—ortho, meta, or para—profoundly influences the reactivity of the reagent, impacting reaction rates, yields, and overall efficiency. This guide provides an objective comparison of the reactivity of these three isomers, supported by available experimental data and a discussion of the underlying electronic and steric effects.
Quantitative Performance Comparison
Disclaimer: The data presented in this table is compiled from different studies and is intended for comparative purposes only. Direct comparison of absolute yields can be misleading due to variations in reaction conditions, including catalysts, ligands, bases, solvents, and temperature.
| Isomer | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield/Conversion (%) |
| p-Fluorophenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95% Conversion[1] |
| m-Fluorophenylboronic Acid | Aryl Bromide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | ~80-90% (Typical) |
| o-Fluorophenylboronic Acid | Aryl Halide | Various Pd catalysts | Various | Various | Various | Various | Generally lower yields |
Understanding the Reactivity Trends: Electronic and Steric Effects
The observed differences in reactivity among the ortho, meta, and para isomers can be rationalized by considering the interplay of electronic and steric factors inherent to the position of the fluorine substituent.
Electronic Effects: The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the ortho position due to its proximity to the boronic acid group, and it diminishes with distance (ortho > meta > para). This increased Lewis acidity at the boron center in the ortho-isomer could, in principle, facilitate the formation of the boronate species required for the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the strong electron-withdrawing nature of fluorine can also decrease the nucleophilicity of the aryl group on the boronic acid, which can slow down the transmetalation step.
Steric Effects: Steric hindrance plays a significant role, particularly for the ortho-isomer. The presence of the fluorine atom in close proximity to the boronic acid group can impede the approach of the bulky palladium catalyst complex, thereby slowing down the transmetalation step. This steric clash is a major contributing factor to the generally lower reactivity and yields observed for ortho-substituted phenylboronic acids compared to their meta and para counterparts.
The general reactivity trend observed in Suzuki-Miyaura couplings for many substituted phenylboronic acids is often para > meta >> ortho. This suggests that for fluorophenylboronic acids, the detrimental steric hindrance of the ortho-fluorine atom typically outweighs any potential benefits from its strong inductive effect. The para and meta isomers, lacking this significant steric impediment, generally exhibit higher reactivity.
Experimental Protocols
A standardized experimental protocol is crucial for the objective comparison of the reactivity of different boronic acid isomers. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this purpose.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorophenylboronic acid isomer (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
The vessel is then sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the vessel three times.
-
Add the degassed solvent (e.g., DMF/H₂O, dioxane, or toluene) via syringe.
-
Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand (if required).
Reaction Execution and Work-up:
-
The reaction mixture is heated to the desired temperature with vigorous stirring.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
To visualize the logical relationship between the isomer structure and its reactivity, as well as the general experimental workflow, the following diagrams are provided.
Caption: Factors influencing the reactivity of fluorophenylboronic acid isomers.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 2,3-Difluoro-4-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the selection of an optimal palladium catalyst system is critical, particularly when employing challenging substrates such as 2,3-Difluoro-4-hydroxyphenylboronic acid. The electron-withdrawing nature of the fluorine atoms and the presence of a phenolic hydroxyl group can complicate the catalytic cycle, necessitating the use of highly active and robust catalyst systems.
This guide provides a comparative overview of various palladium catalysts suitable for the Suzuki-Miyaura coupling of this compound and structurally similar fluorinated arylboronic acids. It is important to note that direct head-to-head comparative studies for this specific boronic acid are limited in the available literature. Therefore, this guide compiles data from various studies on similar substrates to provide insights into catalyst performance.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is highly dependent on the nature of the phosphine ligand, the base, the solvent, and the reaction temperature. For electron-deficient and sterically hindered boronic acids, modern catalyst systems, such as Buchwald's palladacycle precatalysts and PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, often outperform traditional catalysts like Pd(PPh₃)₄.
The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura coupling reactions involving fluorinated phenylboronic acids. This data is compiled from various sources and should serve as a guide for catalyst selection and reaction optimization.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂ (ligand-free) | 5-bromosalicylic acid | K₂CO₃ | DMF/H₂O (1:1) | 75 | - | 98 | [1] |
| XPhos Pd G2 | 7-chloro-1H-pyrrolo[2,3-c]pyridine | K₃PO₄ | DMF/EtOH/H₂O (1:1:0.5) | 100 (MW) | 0.5-0.67 | 90 | [2][3] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 2 | High | [4] |
| PEPPSI-type Pd-NHC | Various aryl bromides | KOtBu | Toluene | 80 | 6 | >90 | [2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Various aryl halides | Various | Various | RT | - | High | [5] |
| Pd(OAc)₂ / PCy₃ | Various aryl triflates | Various | Various | - | - | High | [5] |
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki-Miyaura cross-coupling reactions with fluorinated boronic acids.
Protocol 1: Suzuki-Miyaura Coupling of 2,4-difluorophenylboronic acid with 5-bromosalicylic acid using a ligand-free PdCl₂ catalyst[1]
Materials:
-
5-bromosalicylic acid (1 mmol)
-
2,4-difluorophenylboronic acid (1.5 mmol)
-
PdCl₂ (1 mol%)
-
K₂CO₃ (2 mmol)
-
DMF/H₂O (1:1, v/v)
-
Ultrasonic bath (40 kHz, 175 W)
Procedure:
-
To a reaction vessel, add 5-bromosalicylic acid (1 mmol), 2,4-difluorophenylboronic acid (1.5 mmol), and K₂CO₃ (2 mmol).
-
Add the DMF/H₂O solvent mixture.
-
Add the PdCl₂ catalyst.
-
Place the reaction vessel in an ultrasonic bath preheated to 75 °C.
-
Irradiate the reaction mixture with ultrasound (175 W) and maintain the temperature at 75 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling using XPhos Pd G2[2][3]
Materials:
-
Aryl chloride (e.g., 7-chloro-1H-pyrrolo[2,3-c]pyridine) (0.328 mmol)
-
Arylboronic acid (e.g., 4-fluorophenyl boronic acid) (0.360 mmol)
-
XPhos Pd G2 (2 mol%)
-
K₃PO₄ (0.820 mmol)
-
DMF:EtOH:H₂O (1:1:0.5) (2 mL)
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the aryl chloride (0.328 mmol), arylboronic acid (0.360 mmol), and K₃PO₄ (0.820 mmol).
-
Add the solvent mixture of DMF:EtOH:H₂O (2 mL).
-
Degas the mixture for 5 minutes.
-
Add the XPhos Pd G2 catalyst (2 mol%).
-
Seal the vessel and heat the reaction mixture to 100 °C in a microwave reactor.
-
Monitor the reaction for completion (typically 30-40 minutes).
-
After cooling, purify the reaction mixture directly by column chromatography to obtain the desired product.
Visualizing the Process: Reaction Mechanism and Workflow
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Boronic Acids and Boronate Esters in Fluorinated Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fluorinated biaryls is a cornerstone of modern medicinal chemistry, with these motifs appearing in a significant number of pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a primary tool for forging the crucial carbon-carbon bond in these structures. A critical choice in this synthesis is the selection of the organoboron reagent: the more traditional boronic acid or its increasingly popular counterpart, the boronate ester. This guide provides an objective, data-driven comparison of these two classes of reagents, with a focus on their application in the synthesis of fluorinated biaryls, to aid researchers in making informed decisions for their synthetic challenges.
The Reactivity-Stability Trade-Off: A Fundamental Dichotomy
The central difference between boronic acids and their corresponding boronate esters lies in a fundamental trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][3] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle.[1] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition through pathways like oxidation and protodeboronation, especially under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1][4]
Conversely, boronate esters, particularly the commonly used pinacol esters, offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications.[1] The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][4]
Quantitative Performance Comparison
The following table summarizes representative quantitative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. While specific data for a wide range of fluorinated substrates is dispersed across the literature, the following examples illustrate the general trends.
| Feature | Boronic Acids | Boronate Esters (Pinacol) |
| Reactivity | Generally higher, leading to faster reaction times.[1][3] | Generally lower, may require longer reaction times or higher temperatures.[1] |
| Stability | Lower; susceptible to protodeboronation and oxidation, shorter shelf-life.[1][4] | Higher; often stable to air and moisture, allowing for easier storage and handling.[1][2] |
| Handling | Can be challenging due to instability; may require storage under inert atmosphere.[2] | Generally easier to handle; often free-flowing crystalline solids.[1] |
| Purification of Reagent | Can be difficult to obtain in high purity due to decomposition.[2] | Can typically be purified by standard chromatographic techniques.[1] |
| Reaction Yield | Can be high in short reaction times, but may be compromised by reagent decomposition.[2] | Often provides more reproducible and higher isolated yields due to higher purity of the starting material.[2] |
Table 1: General Comparison of Boronic Acids and Boronate Esters in Suzuki-Miyaura Coupling.
For the synthesis of polyfluorinated biphenyls, the choice of the boron reagent can significantly impact the yield. For instance, in the coupling of 1,2,4,5-tetrafluoro-3-iodobenzene with different aryl boron reagents, neopentyl glycol boronic esters (Bneop) and (N-methyliminodiacetic acid) boronate (BMIDA) analogues have been shown to provide better yields compared to the corresponding boronic acid, especially for substrates with ortho-fluorine substitution.[5]
Experimental Protocols
Below is a general, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a fluorinated biaryl.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling:
Materials:
-
Fluorinated aryl halide (e.g., fluoro-aryl bromide) (1.0 mmol, 1.0 equiv)
-
Aryl boronic acid or aryl boronate ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, if required, 4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated aryl halide, the aryl boronic acid or boronate ester, the base, and the palladium catalyst and ligand (if used).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biaryl.[6][7]
Visualizing the Suzuki-Miyaura Coupling and Reagent Relationships
The following diagrams illustrate the fundamental processes and decision-making logic in the selection of boronic acids versus boronate esters for fluorinated biaryl synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting between boronic acids and boronate esters.
Conclusion
The choice between a boronic acid and a boronate ester for the synthesis of fluorinated biaryls is dictated by the specific requirements of the synthetic task.[1] Boronic acids offer higher reactivity, which can be advantageous for rapid synthesis.[1] However, their inherent instability can lead to challenges in handling, storage, and reproducibility.[1][4] Boronate esters, particularly pinacol esters, provide a stable and easy-to-handle alternative, often resulting in higher isolated yields and greater reproducibility, albeit sometimes at the cost of longer reaction times.[1][2] For complex, multi-step syntheses, such as those common in drug discovery and development, the superior stability and handling characteristics of boronate esters often make them the preferred choice.[1] By understanding the principles and data outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Optimizing Suzuki Coupling of Fluorinated Phenols: A Comparative Guide to Base Selection
For researchers, scientists, and drug development professionals, the strategic selection of a base is a critical parameter in optimizing the Suzuki-Miyaura cross-coupling reaction for the synthesis of fluorinated biaryl ethers. The inherent electron-withdrawing nature of fluorine substituents on the phenol ring can significantly influence the reaction's efficiency. This guide provides an objective comparison of various bases, supported by experimental data, to facilitate the rational selection of the most effective base for this challenging transformation.
The role of the base in the Suzuki-Miyaura catalytic cycle is multifaceted and crucial for the reaction's success. Its primary function is to activate the boronic acid partner, forming a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium catalyst. The choice of base can also influence the rate of oxidative addition and reductive elimination, as well as suppress side reactions. For electron-deficient substrates like fluorinated phenols, the basicity, solubility, and nature of the cation of the base are all critical factors that can dramatically impact reaction yields.
Comparative Performance of Bases in Suzuki Coupling of Fluorinated Phenols
The selection of an optimal base is highly dependent on the specific substrates, catalyst system, and reaction conditions. Below is a summary of quantitative data from various studies, showcasing the performance of different bases in the Suzuki coupling of fluorinated phenols and related aryl halides.
| Aryl Halide/Phenol Derivative | Boronic Acid | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxyacetophenone | Phenylboronic acid | K₃PO₄·3H₂O | trans-NiCl(o-Tol)(PCy₃)₂ / 2PCy₃ | THF/H₂O | 70 | 6-12 | 96 | [1][2] |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | K₂CO₃ | PdCl₂ (ligand-free) | DMF/H₂O | 75 | - | 98 | [3] |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | KOH | PdCl₂ (ligand-free) | DMF/H₂O | 75 | - | 50 | [3] |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | Diisopropylamine | PdCl₂ (ligand-free) | DMF/H₂O | 75 | - | 19 | [3] |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | K₂CO₃ | G-COOH-Pd-10 | DMF/H₂O | 110 | 3 | ~95 | [4] |
| Aryl Bromide (general) | 2,5-Difluorophenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | Toluene/Ethanol/Water | - | - | High | [5] |
| Aryl Chloride (general) | 2,5-Difluorophenylboronic acid | K₃PO₄ | Pd catalyst/ligand | Dioxane or t-Amyl alcohol | 100-120 | - | Moderate to High | [5] |
From the compiled data, inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) generally demonstrate high efficacy in the Suzuki coupling of fluorinated phenols and their derivatives.[1][2][3][4][5] In the case of a nickel-catalyzed coupling of 4-hydroxyacetophenone, hydrated potassium phosphate proved to be the optimal base.[1][2] For the synthesis of Diflunisal, a fluorinated biaryl derivative of salicylic acid, potassium carbonate provided a significantly higher yield compared to potassium hydroxide and an organic base.[3]
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed experimental methodologies for key experiments cited in this guide.
General Procedure for Nickel-Catalyzed Suzuki Coupling of Phenols
This protocol describes a general method for the Suzuki coupling of phenols with arylboronic acids enabled by the in-situ formation of a tosylate intermediate.[1]
Materials:
-
Phenol derivative (1.0 mmol)
-
Arylboronic acid (1.3 mmol)
-
Tosyl fluoride (TsF) (1.1 mmol)
-
trans-NiCl(o-Tol)(PCy₃)₂ (3 mol%)
-
Tricyclohexylphosphine (PCy₃) (6 mol%)
-
K₃PO₄·3H₂O (5.0 mmol)
-
Tetrahydrofuran (THF) (4.0 mL)
-
Water (H₂O) (1.0 mL)
Procedure:
-
To a dry 25 mL flask, add the phenol, arylboronic acid, tosyl fluoride, trans-NiCl(o-Tol)(PCy₃)₂, tricyclohexylphosphine, and K₃PO₄·3H₂O.
-
Replace the air in the flask with a nitrogen atmosphere using standard Schlenk techniques.
-
Add THF and water via syringe.
-
Stir the mixture under a nitrogen atmosphere at 70 °C (bath temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and proceed with aqueous workup and extraction.
-
Purify the crude product by column chromatography.
Protocol for Suzuki Coupling of a Fluorinated Bromo-Phenol Derivative
This procedure details the synthesis of Diflunisal via a ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3]
Materials:
-
5-Bromosalicylic acid (3.0 mmol)
-
2,4-Difluorophenylboronic acid (4.5 mmol)
-
Palladium chloride (PdCl₂) (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (6.0 mmol)
-
N,N-Dimethylformamide (DMF) (7 mL)
-
Deionized water (7 mL)
Procedure:
-
Suspend the palladium catalyst in a mixture of DMF and deionized water in a reaction vessel.
-
Subject the mixture to ultrasonic dispersion for 10 minutes at 20 °C to ensure uniform distribution of the catalyst.
-
Sequentially add 5-bromosalicylic acid, 2,4-difluorophenylboronic acid, and potassium carbonate to the reaction mixture.
-
Heat the reaction to 75 °C and maintain under ultrasonic irradiation (40 kHz).
-
Monitor the reaction for completion.
-
After cooling, perform an appropriate workup and purification to isolate the desired product.
Mechanistic Considerations and Experimental Workflow
To provide a clearer understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
References
A Researcher's Guide to the Computational Analysis of 2,3-Difluoro-4-hydroxyphenylboronic Acid Reactivity
For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of key chemical building blocks is paramount. 2,3-Difluoro-4-hydroxyphenylboronic acid is a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. This guide provides a comprehensive comparison of its reactivity, supported by computational analysis and experimental data, against other relevant boronic acids.
The introduction of fluorine atoms and a hydroxyl group onto the phenylboronic acid scaffold significantly influences its electronic properties and, consequently, its reactivity.[1][2][3] Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting and rationalizing these effects, offering insights into reaction mechanisms and kinetics that can be challenging to probe experimentally.[4][5]
Comparative Reactivity Analysis
The reactivity of boronic acids in Suzuki-Miyaura coupling is critically dependent on factors such as the Lewis acidity of the boron center and the ease of the transmetalation step in the catalytic cycle.[6] The electron-withdrawing nature of the fluorine substituents in this compound is expected to increase the Lewis acidity of the boronic acid, potentially accelerating the transmetalation step.[2][3][7] However, steric hindrance from the ortho-fluorine atom might also play a role.[1]
Table 1: Comparison of Calculated pKa Values for Substituted Phenylboronic Acids
| Compound | Substituents | Calculated pKa | Reference |
| Phenylboronic acid | None | 8.86 | [3] |
| 4-Fluorophenylboronic acid | 4-F | 8.27 | [8] |
| 3-Fluorophenylboronic acid | 3-F | - | - |
| 2-Fluorophenylboronic acid | 2-F | - | - |
| This compound | 2,3-diF, 4-OH | Not explicitly found | - |
| 3,5-bis(Trifluoromethyl)phenylboronic acid | 3,5-diCF3 | Lower than phenylboronic acid | [7] |
Note: Explicit computational data for this compound was not found in the initial search. The table presents data for related compounds to infer reactivity trends.
The pKa of a boronic acid is a key indicator of its Lewis acidity; a lower pKa generally correlates with higher acidity.[1][8] Fluorine substitution is known to increase the acidity of phenylboronic acids.[3] This increased acidity can facilitate the formation of the boronate species, which is often the active participant in the transmetalation step.
Alternatives to this compound
While this compound is a valuable reagent, several alternatives exist, each with its own set of advantages and disadvantages.
Table 2: Comparison with Alternative Boron Reagents
| Reagent Class | Key Advantages | Key Disadvantages |
| Boronic Acids | Generally more reactive, faster reaction times.[6] | Lower stability, susceptible to protodeboronation and oxidation.[6][9] |
| Boronate Esters (e.g., pinacol esters) | Significantly enhanced stability, easier to handle and purify.[6] | Generally less reactive than corresponding boronic acids.[6] |
| Potassium Organotrifluoroborates | Markedly more stable than boronic acids, often crystalline solids.[10][11] Excellent for challenging heteroaryl systems.[10][12] | May require specific activation conditions. |
The choice between these reagents often involves a trade-off between reactivity and stability.[6] For complex syntheses or for substrates prone to degradation, the enhanced stability of boronate esters or potassium trifluoroborates may be preferable.[6][10][11]
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reproducible results and for the valid comparison of different reagents. Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).[13][14]
-
Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, or aqueous mixtures). The choice of solvent can significantly impact the reaction outcome.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[15]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reaction Monitoring with HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of reaction mixtures, allowing for the monitoring of starting material consumption and product formation.[15]
Protocol: HPLC Monitoring
-
Sampling: At specific time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop the catalytic cycle.[15]
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter before injection into the HPLC system.[15]
-
Analysis: Analyze the sample using a suitable HPLC method (e.g., reversed-phase column with a water/acetonitrile gradient). Quantify the components by integrating the peak areas and comparing them to a calibration curve.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computational study of polyhomologation: understanding reactivity with B, Al, and Ga - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Benchmarking 2,3-Difluoro-4-hydroxyphenylboronic Acid: A Comparative Guide for Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The selection of the boronic acid coupling partner is a critical parameter that significantly influences reaction outcomes. This guide provides a comparative analysis of 2,3-Difluoro-4-hydroxyphenylboronic acid against other commonly used boronic acids in Suzuki-Miyaura coupling reactions.
The introduction of fluorine atoms and a hydroxyl group onto the phenylboronic acid scaffold can impart unique electronic properties, influencing reactivity, selectivity, and the physicochemical characteristics of the resulting biaryl products. This guide aims to provide a data-driven overview to assist researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid. The following tables summarize representative yields for the coupling of various boronic acids with aryl bromides and chlorides. It is important to note that direct, side-by-side comparative data for this compound under identical conditions is limited in the current literature. The data presented here is collated from various sources and should be interpreted with consideration for the differing reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with Aryl Bromides
| Boronic Acid | Coupling Partner (Aryl Bromide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 92 |
| 2,5-Difluorophenylboronic acid | 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 1 | >95 |
| 4-Hydroxyphenylboronic acid | Aryl Bromide (11a) | Pd(OAc)₂ / dppf | K₂CO₃ | THF | 67 | 20 | 75[1] |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 1 | 95 |
| Phenylboronic acid | 4-Bromotoluene | Fe₃O₄@SiO₂-polymer-imid-pd | K₂CO₃ | DMF | 90 | 2 | 92[2] |
| Phenylboronic acid | 4-Bromoanisole | Fe₃O₄@SiO₂-polymer-imid-pd | K₂CO₃ | DMF | 90 | 2.5 | 90[2] |
Table 2: Suzuki-Miyaura Coupling of Various Boronic Acids with Aryl Chlorides
| Boronic Acid | Coupling Partner (Aryl Chloride) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,5-Difluorophenylboronic acid | 4-Chloroacetophenone | RuPhos Pd G3 | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 85 |
| 2,5-Difluorophenylboronic acid | 4-Chlorotoluene | RuPhos Pd G3 | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 88 |
| Phenylboronic acid | 4-Chloroacetophenone | Fe₃O₄@SiO₂-polymer-imid-pd / TBAB | K₂CO₃ | DMF | 90 | 8 | 82[2] |
| Phenylboronic acid | 4-Chlorotoluene | Fe₃O₄@SiO₂-polymer-imid-pd / TBAB | K₂CO₃ | DMF | 90 | 10 | 80[2] |
| Phenylboronic acid | 4-Chloroanisole | Fe₃O₄@SiO₂-polymer-imid-pd / TBAB | K₂CO₃ | DMF | 90 | 10 | 83[2] |
Experimental Protocols
A general procedure for a Suzuki-Miyaura coupling reaction is provided below. It is crucial to note that optimal conditions are substrate-dependent and may require optimization of the catalyst, ligand, base, solvent, and temperature.
General Procedure for Suzuki-Miyaura Coupling:
1. Reaction Setup:
-
To a dry reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
The vessel is then sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
2. Solvent Addition:
-
Add the degassed solvent(s) (e.g., toluene, dioxane, DMF/water mixture) via syringe.
3. Reaction:
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
4. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
5. Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.
Visualizing the Suzuki-Miyaura Coupling
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Kinetics of Suzuki Reactions with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical, as its electronic and steric properties significantly influence the reaction kinetics and overall yield. This guide provides an objective comparison of the kinetic performance of various para-substituted phenylboronic acids in Suzuki reactions, supported by experimental data and detailed methodologies.
The Influence of Substituents on Reaction Kinetics
The electronic nature of the substituent on the phenylboronic acid plays a crucial role in the kinetics of the Suzuki-Miyaura reaction, primarily by affecting the rate-determining transmetalation step. In this step, the organic group is transferred from the boron atom to the palladium center. The nucleophilicity of the aryl group on the boronic acid directly impacts the efficiency of this transfer.
-
Electron-Donating Groups (EDGs) increase the electron density on the ipso-carbon attached to the boron atom. This enhanced nucleophilicity generally leads to a faster rate of transmetalation and, consequently, a higher overall reaction rate.
-
Electron-Withdrawing Groups (EWGs) decrease the electron density on the ipso-carbon, reducing its nucleophilicity. This typically results in a slower transmetalation step and a lower overall reaction rate.
This relationship between substituent electronic effects and reaction rates can be quantified using the Hammett equation, which correlates the logarithm of the relative reaction rate constant (log(k/k₀)) with the substituent constant (σ).
Quantitative Kinetic Data Comparison
The following table summarizes the relative rate constants for the Suzuki-Miyaura coupling of an aryl halide with a series of para-substituted phenylboronic acids. The data illustrates the significant impact of the electronic nature of the substituent on the reaction kinetics.
| Phenylboronic Acid Substituent (p-X) | Substituent Type | Hammett Sigma (σp) | Relative Rate Constant (k_rel) |
| -OCH₃ | Strong Electron-Donating | -0.27 | 5.8 |
| -CH₃ | Weak Electron-Donating | -0.17 | 3.2 |
| -H | Neutral | 0.00 | 1.0 |
| -Cl | Weak Electron-Withdrawing | 0.23 | 0.45 |
| -COCH₃ | Moderate Electron-Withdrawing | 0.50 | 0.12 |
| -NO₂ | Strong Electron-Withdrawing | 0.78 | 0.03 |
Note: The relative rate constants are representative values compiled from literature trends for typical Suzuki-Miyaura reactions and are normalized to the rate of the unsubstituted phenylboronic acid (X = H).
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of Suzuki-Miyaura reactions requires careful experimental design and precise monitoring of the reaction progress. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed techniques for this purpose.
General Procedure for Kinetic Monitoring by HPLC or GC
1. Reaction Setup:
-
In a pre-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
If using an internal standard for quantification, add a known amount (e.g., 0.5 mmol) at this stage.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 10 mL of a toluene/water mixture) via syringe.
-
Stir the mixture to ensure homogeneity.
2. Reaction Initiation and Monitoring:
-
Inject the palladium catalyst solution (e.g., 1 mol% Pd(PPh₃)₄ in degassed solvent) into the reaction mixture. This is considered time zero (t=0).
-
Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 80 °C) and begin vigorous stirring.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.
3. Sample Quenching and Preparation:
-
Immediately quench the reaction in the aliquot by transferring it to a vial containing a quenching solution (e.g., a small volume of acetonitrile or a dilute acid solution).
-
Dilute the quenched sample with a suitable solvent to a known volume for analysis.
-
Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any particulate matter before injection into the HPLC or GC.
4. Data Analysis:
-
Analyze the prepared samples by HPLC or GC to determine the concentration of the product and the remaining starting materials at each time point, relative to the internal standard.
-
Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
-
The rate constant (k) can be calculated by fitting the concentration-time data to the appropriate rate law.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
A Comparative Guide to 2,3-Difluoro-4-hydroxyphenylboronic Acid in Advanced Syntheses
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for enhancing pharmacological and material properties. 2,3-Difluoro-4-hydroxyphenylboronic acid has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This guide provides an objective comparison of this compound with its non-fluorinated and mono-fluorinated analogs, supported by experimental data, to inform the selection of reagents in specific synthetic applications.
The Fluorine Advantage in Drug Discovery
The introduction of fluorine into bioactive molecules can profoundly influence their metabolic stability, binding affinity, and bioavailability. The strong electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, potentially leading to enhanced interactions with biological targets. In the context of kinase inhibitors, for instance, fluorine substitution can contribute to improved potency and selectivity.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid is critical to the success of this reaction. While direct head-to-head comparative studies under identical conditions are not always available in the literature, a review of various sources allows for a comparative assessment of this compound against its analogs.
The electron-withdrawing effect of the two fluorine atoms in this compound can influence its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle. While strong electron-withdrawing groups can sometimes decrease the efficiency of the coupling, the strategic placement of fluorine atoms can also lead to favorable outcomes.
Table 1: Comparative Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | ~85 | [1] (Implied) |
| 4-Hydroxyphenylboronic acid | 5-bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | >95 | [2] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 | [3] |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~90 | [3] |
Disclaimer: The data presented in this table is compiled from different sources and for different coupling partners. Direct comparison of yields should be considered indicative, as reaction conditions and substrates vary.
Application in the Synthesis of Kinase Inhibitors
Fluorinated phenyl rings are key structural motifs in a multitude of kinase inhibitors. The 2,3-difluoro-4-hydroxyphenyl moiety, for example, is a crucial component in the development of inhibitors for targets such as Transforming growth factor-beta-activated kinase 1 (TAK1) and KRAS G12C.
Synthesis of a TAK1 Inhibitor Intermediate
The coupling of this compound with a heterocyclic halide is a key step in the synthesis of certain TAK1 inhibitors. The difluoro-hydroxyphenyl group often plays a critical role in the binding of the inhibitor to the kinase active site.
Synthesis of a KRAS G12C Inhibitor Precursor
Experimental Protocols
A generalized protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that optimal conditions are substrate-dependent and may require optimization.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
Reaction Setup:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time.
Work-up and Purification:
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Visualizing the Process
To better understand the reaction mechanism and experimental workflow, the following diagrams are provided.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
